2,1,3-Benzoxadiazole-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,1,3-benzoxadiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVDCFOBQWMSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379964 | |
| Record name | 2,1,3-benzoxadiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-33-5 | |
| Record name | 2,1,3-benzoxadiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzo[c][1,2,5]oxadiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,1,3-Benzoxadiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2,1,3-Benzoxadiazole-5-carbaldehyde. The information is intended to support research and development efforts in medicinal chemistry, materials science, and related fields.
Core Chemical Properties
This compound, also known as 5-formylbenzofurazan, is a solid, heterocyclic compound. Its core structure consists of a fused benzene and oxadiazole ring, with a carbaldehyde group at the 5-position. This combination of a π-deficient heterocyclic system and a reactive aldehyde functional group makes it a versatile building block in organic synthesis.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄N₂O₂ | [1] |
| Molecular Weight | 148.12 g/mol | [1] |
| CAS Number | 32863-33-5 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 58 °C | [1][2] |
| Boiling Point | 277.3 °C at 760 mmHg | [1] |
| Flash Point | 121.5 °C | [1] |
| Density | 1.4 g/cm³ | [2] |
| Refractive Index | 1.67 | [2] |
| pKa (Predicted) | -1.68 ± 0.36 | |
| Solubility | Slightly soluble in Dichloromethane, Chloroform, Methanol |
Spectral Data
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the disubstituted benzene ring, along with a distinct singlet for the aldehydic proton, typically downfield (around 10 ppm).
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzoxadiazole core and a characteristic signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift (typically >190 ppm).
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the aldehyde (around 1700 cm⁻¹) and C=N stretching of the oxadiazole ring. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (148.12 g/mol ).
Synthesis and Reactivity
Synthesis
While a definitive, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a representative synthesis can be constructed based on established methods for the formation of the benzoxadiazole core and the introduction of the carbaldehyde group. A plausible synthetic route is outlined below.
Figure 1. Plausible synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 4-Methyl-2,1,3-benzoxadiazole N-oxide In a round-bottom flask, 4-methyl-2-nitroaniline is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent, for instance, sodium hypochlorite solution, is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the N-oxide derivative.
Step 2: Synthesis of 4-Methyl-2,1,3-benzoxadiazole The crude 4-methyl-2,1,3-benzoxadiazole N-oxide is dissolved in a solvent like toluene. A reducing agent, such as triphenylphosphine, is added, and the mixture is refluxed for several hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 4-methyl-2,1,3-benzoxadiazole.
Step 3: Synthesis of 4-(Dibromomethyl)-2,1,3-benzoxadiazole 4-Methyl-2,1,3-benzoxadiazole is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is refluxed under irradiation with a UV lamp until the starting material is consumed. The reaction mixture is then cooled, filtered, and the solvent is removed to give the crude dibromomethyl derivative.
Step 4: Synthesis of this compound The crude 4-(dibromomethyl)-2,1,3-benzoxadiazole is dissolved in an aqueous solvent mixture, for example, acetone-water. Silver nitrate is added, and the mixture is refluxed for several hours to facilitate hydrolysis. The reaction mixture is then filtered to remove silver bromide, and the filtrate is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay between the electron-deficient benzoxadiazole ring and the versatile aldehyde group.
Figure 2. Logical relationship between structure and reactivity.
The aldehyde group is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol. The electron-withdrawing nature of the benzoxadiazole ring can influence the reactivity of the aldehyde group, potentially making it more electrophilic. Conversely, the aldehyde group, being electron-withdrawing, can activate the aromatic ring towards nucleophilic aromatic substitution reactions, although the oxadiazole moiety itself is already electron-deficient.
Biological and Pharmaceutical Relevance
While specific studies on the biological activity of this compound are limited in the public domain, the broader classes of benzoxazoles and benzaldehydes have been investigated for various therapeutic applications.
Derivatives of the 2,1,3-benzoxadiazole (including the related 7-nitrobenzofurazan, NBD) scaffold have been explored for their potential as anticancer agents.[3] Some of these compounds have been shown to induce apoptosis in cancer cell lines.[3] The mechanism of action for some NBD derivatives involves the inhibition of enzymes like glutathione S-transferases (GSTs), which are often overexpressed in tumor cells and contribute to drug resistance.[3]
Furthermore, various benzoxazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against both bacteria and fungi. The core structure is considered a valuable pharmacophore in the development of new antimicrobial agents.
The aldehyde functionality itself can contribute to biological activity. Benzaldehyde has been reported to exhibit cytotoxic effects and induce apoptosis in human lymphocytes.[4] This suggests that the carbaldehyde moiety in the target molecule could be a key contributor to any observed biological effects.
Given the known activities of its constituent moieties, this compound represents an interesting scaffold for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. A potential mechanism of action for cytotoxicity could involve the induction of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and a key target in cancer therapy.
Figure 3. Potential signaling pathway involvement of benzoxadiazole derivatives.
Conclusion and Future Directions
This compound is a chemical entity with significant potential as a versatile intermediate in the synthesis of more complex molecules for materials science and pharmaceutical applications. Its combination of a fluorescent heterocyclic core and a reactive aldehyde group makes it an attractive starting point for the development of novel probes, sensors, and therapeutic agents.
Future research should focus on:
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Detailed Spectroscopic Characterization: Publishing a complete and validated set of spectral data (¹H NMR, ¹³C NMR, IR, and MS) is essential for its widespread use in the scientific community.
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Optimization of Synthesis: Developing and documenting a high-yield, scalable, and reproducible synthetic protocol.
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Exploration of Chemical Reactivity: A systematic study of its reactivity, particularly the interplay between the benzoxadiazole ring and the aldehyde group.
-
Biological Evaluation: In-depth investigation of its biological activities, including antimicrobial and anticancer properties, and elucidation of the underlying mechanisms of action and effects on cellular signaling pathways.
This in-depth guide serves as a foundational resource to stimulate and support further research into the chemical and biological properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. China this compound CAS: 32863-33-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2,1,3-Benzoxadiazole-5-carbaldehyde
CAS Number: 32863-33-5
This technical guide provides an in-depth overview of 2,1,3-Benzoxadiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.
Core Compound Properties
This compound, also known as 5-Formylbenzofurazan, is a solid, stable organic compound under normal conditions.[1] Its core structure, the 2,1,3-benzoxadiazole (benzofurazan) ring, is a recognized fluorophore and an electron-deficient system, making it a valuable building block for creating complex molecules with specific electronic and photophysical properties.[2][3]
Physicochemical and Spectroscopic Data
The key quantitative properties of this compound are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 32863-33-5 | [1][4][5] |
| Molecular Formula | C₇H₄N₂O₂ | [4][5][6] |
| Molecular Weight | 148.12 g/mol | [1][4][6] |
| Melting Point | 58°C | [1][4] |
| Boiling Point | 277.3°C at 760 mmHg | [1] |
| Density | 1.4 g/cm³ | [4] |
| Flash Point | 121.5°C | [1] |
| Refractive Index | 1.67 | [4] |
| Physical Form | Solid (at 20°C) | [4] |
| Purity (Typical) | ≥98% (by GC) | [4] |
| Storage | 2-8°C, Refrigerator | [1][4] |
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is classified as a warning-level hazard.[4] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, should be strictly followed.[4] All work should be conducted in a well-ventilated fume hood.
Synthesis and Experimental Protocols
The synthesis of 2,1,3-benzoxadiazole derivatives typically involves the cyclization of an ortho-substituted nitroaniline. The following protocols are based on established methods for creating the benzoxadiazole core, which can then be functionalized to yield the target aldehyde.
Protocol 1: Synthesis of the 2,1,3-Benzoxadiazole Core
This protocol describes a common two-step process starting from 2-nitroaniline to form the parent 2,1,3-benzoxadiazole ring.
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide [3][7]
-
Reaction Setup: In a 500-mL flask, combine 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt. potassium hydroxide (KOH) solution (7 mL).
-
Reagent Addition: While stirring vigorously, add a sodium hypochlorite (NaOCl) solution (130 mL, >10% active chlorine) dropwise to the mixture.
-
Reaction: Continue stirring at room temperature for 7 hours.
-
Workup: Separate the organic layer. Extract the aqueous layer three times with dichloromethane (CH₂Cl₂). Combine all organic layers and evaporate the solvent under reduced pressure to yield a yellow solid. This product, 2,1,3-benzoxadiazole-1-oxide, is often used without further purification (Yield: ~89%).[7]
Step 2: Deoxygenation to form 2,1,3-Benzoxadiazole [3][7]
-
Reaction Setup: In a 250-mL flask, place 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL).
-
Reaction: Reflux the mixture for 3 hours.
-
Purification: After cooling, filter the mixture. Evaporate the solvents from the filtrate to obtain the crude product. Purify the material using silica gel column chromatography with CH₂Cl₂ as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid (Yield: ~80%).[3][7]
Protocol 2: Introduction of the Aldehyde Group (Illustrative)
The aldehyde group at the 5-position can be introduced via various methods, such as the oxidation of a corresponding methyl or alcohol group. The following is a general procedure for the oxidation of a related substrate, 2,1,3-benzothiadiazole-5-methanol, which illustrates a common and effective strategy.[8]
-
Reaction Setup: Prepare a mixed solution of the precursor alcohol (e.g., (2,1,3-benzoxadiazol-5-yl)methanol) (0.69 mmol) and activated manganese dioxide (MnO₂) (2.8 mmol) in chloroform (10 mL).
-
Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®).
-
Isolation: Concentrate the filtrate under reduced pressure to afford the pure this compound.
Applications in Drug Development and Research
The benzoxadiazole scaffold is a privileged structure in medicinal chemistry due to its unique electronic properties and its ability to serve as a fluorescent reporter.
Fluorogenic Probes and Bioimaging
Derivatives of 2,1,3-benzoxadiazole are intensely fluorescent and their emission properties are often sensitive to the local environment.[3][9] This makes them ideal cores for developing fluorescent probes to detect specific analytes, monitor biological processes, or for use in high-throughput screening. The aldehyde group on this compound is a versatile chemical handle, allowing for its conjugation to peptides, proteins, or other biomolecules to visualize cellular components and pathways.[2]
Anticancer Agent Development
Nitro-substituted 2,1,3-benzoxadiazole (NBD) derivatives have shown significant potential as anticancer agents.[10][11] One key mechanism involves the inhibition of Glutathione S-transferases (GSTs), enzymes that are often overexpressed in tumor cells and contribute to multidrug resistance.
Specifically, compounds like 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) act as suicide inhibitors of GSTs.[10] NBDHEX binds to the enzyme's active site and is conjugated with glutathione (GSH). This event can lead to the dissociation of the JNK•GSTP1-1 complex, freeing the c-Jun N-terminal kinase (JNK) to initiate the apoptotic signaling cascade, ultimately leading to cancer cell death.[10] this compound serves as a critical starting material for synthesizing such potent NBD derivatives.
Modulation of Other Signaling Pathways
The broader class of benzaldehyde derivatives has been shown to possess anti-inflammatory properties through the suppression of pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[12] The reactivity of the aldehyde allows for the synthesis of a diverse library of compounds that can be screened for activity against various kinases and other cellular targets involved in disease.
References
- 1. China this compound CAS: 32863-33-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 32863-33-5 this compound AKSci Y8734 [aksci.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Benzo(c)(1,2,5)oxadiazole-5-carbaldehyde | C7H4N2O2 | CID 2776296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 8. 2,1,3-Benzothiadiazole-5-carbaldehyde | 71605-72-6 [chemicalbook.com]
- 9. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
2,1,3-Benzoxadiazole-5-carbaldehyde molecular structure
An In-depth Technical Guide to 2,1,3-Benzoxadiazole-5-carbaldehyde: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound utilized in medicinal chemistry and materials science. It details the molecule's physicochemical properties, spectroscopic characteristics, and established synthesis protocols. Furthermore, this document explores the broader applications of the 2,1,3-benzoxadiazole scaffold, particularly its role as a pharmacophore in the development of targeted therapeutics, including enzyme inhibitors and modulators of critical signaling pathways. The information is tailored for researchers, chemists, and professionals in drug development, presenting quantitative data in structured tables and illustrating complex processes through detailed diagrams.
Introduction
The 2,1,3-benzoxadiazole, also known as benzofurazan, is a prominent bicyclic heterocyclic system that has garnered significant attention in scientific research. Its unique electronic properties and planar structure make it an exceptional scaffold for creating fluorescent molecules and bioactive agents.[1][2][3] The derivative, this compound, serves as a versatile chemical intermediate, providing a reactive aldehyde group for further functionalization. This allows for its incorporation into more complex molecular architectures, making it a valuable building block for developing novel fluorescent probes and potential drug candidates.[4][5] This whitepaper aims to consolidate the available technical information on this compound, covering its fundamental properties, synthesis, and the functional implications of the broader benzoxadiazole class in therapeutic design.
Molecular Structure and Physicochemical Properties
This compound is a solid organic compound characterized by a fused benzene and oxadiazole ring system with a carbaldehyde substituent at the 5-position.[4][6] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| Synonyms | Benzo[c][4][7][8]oxadiazole-5-carbaldehyde | [6] |
| CAS Number | 32863-33-5 | [6][7][8] |
| Molecular Formula | C₇H₄N₂O₂ | [4][6][8] |
| Molecular Weight | 148.12 g/mol | [4][6] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 58°C | [4][7][8] |
| Boiling Point | 277.3°C at 760 mmHg | [8] |
| Density | 1.4 g/cm³ | [7] |
| Flash Point | 121.5°C | [8] |
| Refractive Index | 1.67 | [7] |
| Storage | 2-8°C (Refrigerator) | [7][8] |
Spectroscopic Characterization
While specific, detailed spectroscopic data for the 5-carbaldehyde derivative is not extensively published, the characteristics of the parent 2,1,3-benzoxadiazole ring system are well-documented and serve as a crucial reference. The spectral data for the core scaffold are presented below.
| Spectroscopic Data for 2,1,3-Benzoxadiazole (Parent Compound) | |
| ¹H NMR (400 MHz, CDCl₃) | δ ppm: 7.85 (dd, 2H, J = 6.0, 4.0 Hz), 7.41 (dd, 2H, J = 6.0, 4.0 Hz).[1][2] |
| IR (KBr) | νₘₐₓ/cm⁻¹: 3100, 3080, 1614, 1583, 1535, 1483, 1440, 1351, 1282, 1125, 1012, 973, 891, 834, 742, 732.[1][2] |
| Mass Spec | Anal. Calcd. for C₆H₄N₂O [M]⁺ 120.0 found 120.0.[1][2] |
Synthesis Protocols
The synthesis of this compound and its parent core involves established organic chemistry methodologies.
Synthesis of this compound
A documented method for synthesizing the title compound involves the reduction of a precursor using triphenylphosphine.[9]
Experimental Protocol:
-
A precursor, compound 15 (CAS: 19164-42-2, 10 g, 0.061 mol), is dissolved in dichloromethane (50 mL).[9]
-
The solution is cooled to 0°C in an ice bath.[9]
-
A solution of triphenylphosphine (16 g, 0.061 mol) in dichloromethane (50 mL) is added dropwise to the cooled mixture.[9]
-
Following the addition, the reaction mixture is stirred at 0°C for an additional 30 minutes.[9]
-
Upon completion, the solvent is removed via rotary evaporation to yield the crude product.[9]
-
The crude material is purified by silica gel column chromatography, using an eluent of ethyl acetate/petroleum ether (1:20 v/v).[9]
-
The target fractions are collected and concentrated to afford pure this compound as white, needle-like crystals with a yield of 70%.[9]
General Synthesis of the 2,1,3-Benzoxadiazole Core
The parent benzoxadiazole ring is typically synthesized from 2-nitroaniline via a two-step process involving cyclization followed by reduction.[1][2][3]
Experimental Protocol:
-
Cyclization: 2-nitroaniline is mixed with tetrabutylammonium bromide (TBAB) as a catalyst in a basic medium (e.g., KOH). Sodium hypochlorite (NaClO) is added dropwise to induce cyclization, forming 2,1,3-Benzoxadiazole-1-oxide.[1][2]
-
Reduction: The resulting N-oxide intermediate is reduced using a phosphine reagent, typically triphenylphosphine (PPh₃), in a solvent like toluene under reflux. This removes the N-oxide oxygen to yield the final 2,1,3-benzoxadiazole heterocycle.[1][2][3]
Applications in Drug Discovery and Chemical Biology
The benzoxadiazole scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacological properties. Derivatives are widely explored as anticancer agents, receptor probes, and inhibitors of various enzymes.
Role in Cancer Research: GST Inhibition and Apoptosis Induction
Certain derivatives, such as 7-nitro-2,1,3-benzoxadiazole (NBD), function as suicide inhibitors of Glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells.[10] NBD compounds bind to the active site of GSTs, such as GSTP1-1. GSTP1-1 is known to sequester the c-Jun N-terminal kinase (JNK), a key protein in the apoptotic signaling cascade, thereby inhibiting cell death. By binding to GSTP1-1, the NBD inhibitor causes the dissociation of the JNK-GSTP1-1 complex. The freed JNK can then participate in downstream signaling that ultimately triggers apoptosis, making these compounds promising candidates for anticancer drug development.[10]
Application in Anti-Angiogenesis: VEGFR-2 and MAPK Pathway Inhibition
The related 1,2,5-oxadiazole-2-oxide (furoxan) scaffold has been successfully incorporated into molecules designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11] VEGFR-2 is a critical receptor tyrosine kinase that, upon activation by VEGF, initiates a signaling cascade essential for angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[11] The downstream cascade includes the Ras/Raf/MEK/ERK (MAPK) pathway. By inhibiting VEGFR-2 activation, these compounds effectively block this entire signaling chain, leading to a potent anti-angiogenic effect.[11]
Conclusion
This compound is a well-characterized chemical entity with significant value as a synthetic intermediate. Its stable core structure and reactive aldehyde handle make it an ideal starting point for the synthesis of complex molecules. The broader 2,1,3-benzoxadiazole class continues to demonstrate immense potential in drug discovery, particularly in oncology, by serving as a core scaffold for enzyme inhibitors and modulators of key cellular signaling pathways. This guide provides a foundational resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. Benzo(c)(1,2,5)oxadiazole-5-carbaldehyde | C7H4N2O2 | CID 2776296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 32863-33-5 this compound AKSci Y8734 [aksci.com]
- 8. China this compound CAS: 32863-33-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 9. 1,2,3-BENZOXADIAZOLE-5-CARBALDEHYDE | 32863-33-5 [chemicalbook.com]
- 10. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Profile of 2,1,3-Benzoxadiazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,1,3-Benzoxadiazole-5-carbaldehyde (CAS No: 32863-33-5).[1][2][3] Due to the limited availability of directly published spectra for this specific molecule, this document combines reported data for the parent compound, 2,1,3-Benzoxadiazole, with established spectroscopic principles for aromatic aldehydes to present a predicted yet accurate profile. This guide is intended to support research, drug development, and quality control activities where this compound is of interest.
Chemical and Physical Properties
This compound is a solid, stable compound under normal temperature and pressure.[1] Its core structure consists of a fused benzoxadiazole ring system with a carbaldehyde group at the 5-position. This substitution pattern is expected to significantly influence its electronic and, therefore, its spectroscopic properties.
| Property | Value | Reference |
| CAS Number | 32863-33-5 | [1][2][3] |
| Molecular Formula | C₇H₄N₂O₂ | [1][2] |
| Molecular Weight | 148.12 g/mol | [1][2] |
| Melting Point | 58 °C | [1][3] |
| Boiling Point | 277.3 °C at 760 mmHg | [1] |
| Flash Point | 121.5 °C | [1] |
| Appearance | White needle-like crystals | [4] |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the parent 2,1,3-benzoxadiazole and the known effects of an aldehyde substituent on an aromatic system.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is predicted to show signals in the aromatic region, with the aldehyde proton being the most downfield-shifted signal. The protons on the benzoxadiazole ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.1 | s | - | Aldehyde CHO |
| ~8.3 | d | ~1.5 | H-4 |
| ~8.0 | dd | ~9.0, 1.5 | H-6 |
| ~7.8 | d | ~9.0 | H-7 |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will be characterized by the presence of a signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift. The aromatic carbons will appear in the typical range for substituted benzene rings.
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C=O (Aldehyde) |
| ~150 | C-3a |
| ~145 | C-7a |
| ~135 | C-5 |
| ~129 | C-6 |
| ~122 | C-4 |
| ~118 | C-7 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl stretch of the aromatic aldehyde. Characteristic bands for the aromatic ring and the C-H stretches of the aldehyde group are also expected.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1705 | Strong | C=O Stretch (Aromatic Aldehyde) |
| ~1600, ~1540, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1350 | Medium | C-N Stretch |
| ~1200 | Medium | In-plane C-H Bend |
| ~900-700 | Strong | Out-of-plane C-H Bend |
UV-Visible (UV-Vis) Spectroscopy (Predicted)
The UV-Vis spectrum, likely recorded in a solvent such as ethanol or acetonitrile, is expected to show absorptions corresponding to π-π* transitions within the aromatic system. The presence of the aldehyde group in conjugation with the benzoxadiazole ring may lead to a red-shift compared to the parent compound.
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Assignment |
| ~250-270 | > 10,000 | Ethanol | π-π* transition |
| ~320-340 | > 5,000 | Ethanol | n-π* transition |
Mass Spectrometry (MS) (Predicted)
The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. Fragmentation will likely involve the loss of the aldehyde group.
| m/z | Relative Intensity (%) | Assignment |
| 148 | High | [M]⁺ (Molecular Ion) |
| 119 | Moderate | [M-CHO]⁺ |
| 91 | Moderate | [M-CHO-N]⁺ or [M-CHO-CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or methanol) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 10-50 µM) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan Range: 200-800 nm.
-
Blank: Use the same solvent as used for the sample solution in a matched quartz cuvette.
-
Path Length: 1 cm quartz cuvette.
-
-
Data Processing: The absorbance spectrum is baseline-corrected against the solvent blank.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
-
Data Acquisition (GC-MS):
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Mode: Split or splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized batch of this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire actual experimental data for the specific batch of the compound under investigation.
References
Purity Analysis of 2,1,3-Benzoxadiazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2,1,3-Benzoxadiazole-5-carbaldehyde, a key building block in medicinal chemistry and materials science. This document outlines common analytical techniques, potential impurity profiles, and detailed experimental protocols to ensure the quality and consistency of this critical reagent.
Physicochemical Properties
A foundational aspect of purity analysis is the characterization of the compound's physical and chemical properties. These constants serve as a preliminary indicator of identity and purity.
| Property | Value | Reference |
| CAS Number | 32863-33-5 | [1] |
| Molecular Formula | C₇H₄N₂O₂ | [1] |
| Molecular Weight | 148.12 g/mol | |
| Melting Point | 55-58°C | [2][3][4] |
| Appearance | White to yellow solid | [2][4] |
| Synonyms | 5-Formyl-2,1,3-benzoxadiazole, 5-Formylbenzofurazan | [1] |
Analytical Purity Assessment
A multi-tiered approach employing various analytical techniques is recommended for a thorough purity analysis of this compound. The primary methods include chromatography (HPLC, GC) for separation and quantification of impurities, and spectroscopy (NMR, Mass Spectrometry) for structural confirmation and identification.
Chromatographic Methods
Chromatographic techniques are essential for separating the main component from any synthesis-related impurities or degradation products.
| Technique | Column | Mobile Phase / Carrier Gas | Detection | Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) | Gradient of Acetonitrile and Water | UV-Vis (e.g., 254 nm) | ≥ 98% |
| Gas Chromatography (GC) | Capillary Column (e.g., DB-5, (5%-phenyl)-dimethylpolysiloxane) | Helium or Nitrogen | Flame Ionization Detector (FID) | ≥ 98%[2] |
Spectroscopic Methods
Spectroscopic analysis provides confirmation of the chemical structure and can help in the identification of unknown impurities.
| Technique | Key Parameters |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) |
| Mass Spectrometry (MS) | Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS |
| Infrared (IR) Spectroscopy | KBr pellet or thin film to identify functional groups (e.g., C=O, C=N) |
Potential Impurity Profile
Understanding the synthetic route is crucial for predicting potential impurities. A common synthesis for this compound involves the reduction of a precursor.[4]
-
Starting Materials: Unreacted precursors, such as 4-amino-3-nitrobenzaldehyde or related compounds.
-
Reagents and Byproducts: Reagents used in the synthesis, like triphenylphosphine, can lead to byproducts such as triphenylphosphine oxide.[4]
-
Solvents: Residual solvents from the reaction and purification steps (e.g., dichloromethane, ethyl acetate, petroleum ether) may be present.[4]
-
Degradation Products: The aldehyde functional group may be susceptible to oxidation, leading to the corresponding carboxylic acid (2,1,3-Benzoxadiazole-5-carboxylic acid).
Experimental Protocols
The following are detailed, representative protocols for the purity analysis of this compound. These may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the purity and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a stock solution of approximately 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography (GC)
This method is ideal for assessing volatile impurities and is a commonly cited method for purity specification.[2]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a (5%-phenyl)-dimethylpolysiloxane stationary phase)
-
Data acquisition and processing software
Reagents:
-
High-purity carrier gas (Helium or Nitrogen)
-
High-purity detector gases (Hydrogen and Air)
-
Solvent for dissolution (e.g., Acetone or Dichloromethane, high purity)
-
This compound reference standard
-
Sample for analysis
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of approximately 1 mg/mL in the chosen solvent.
-
Sample Solution Preparation: Prepare a sample solution of approximately 1 mg/mL in the chosen solvent.
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold at 250°C for 10 minutes
-
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity based on the area percent of the main peak.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol is for structural confirmation.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample for analysis
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of the deuterated solvent in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). The resulting spectrum should be consistent with the known structure of this compound.
Visualized Workflows
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: General workflow for the purity analysis of this compound.
Caption: Detailed workflow for chromatographic (HPLC/GC) purity analysis.
References
- 1. 2,1,3-Benzoxadiazole-5-carboxylic acid 97 GC 19155-88-5 [sigmaaldrich.com]
- 2. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 2,1,3-Benzoxadiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for 2,1,3-Benzoxadiazole-5-carbaldehyde (CAS No. 32863-33-5). The information is intended to support researchers, scientists, and professionals in the drug development field in ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Benzo[c][1][2][3]oxadiazole-5-carbaldehyde |
| CAS Number | 32863-33-5 |
| Molecular Formula | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol |
| Physical Form | Solid[4] |
| Melting Point | 58°C[4] |
| Density | 1.4 g/cm³[4] |
| Refractive Index | 1.67[4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.
| GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory System) | H335: May cause respiratory irritation.[4] |
Signal Word: Warning[4]
GHS Pictograms:
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to the following precautionary statements is crucial for the safe handling of this compound.
| Category | Precautionary Statement Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P264 | Wash skin thoroughly after handling.[4] | |
| P271 | Use only outdoors or in a well-ventilated area.[4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[4] | |
| P321 | Specific treatment (see supplemental first aid instructions on this label).[4] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[4] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[4] | |
| P362 | Take off contaminated clothing and wash before reuse.[4] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[4] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield are required where splashing is possible.
-
Skin Protection:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing should be worn.
-
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator for dusts should be used.
Experimental Protocols: Safe Handling and Storage
The following protocols outline the recommended procedures for handling and storing this compound in a laboratory setting.
General Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Storage Protocol
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed.[4]
-
Store locked up.[4]
-
Recommended long-term storage is at 2-8°C.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
First-Aid and Emergency Procedures
In the event of exposure, follow these first-aid measures and emergency procedures.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3). Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
Logical Relationships in Hazard Mitigation
The following diagram illustrates the relationship between hazards, preventative measures, and emergency responses.
Caption: Hazard Mitigation Strategy for this compound.
This technical guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive information. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.
References
Theoretical Insights into 2,1,3-Benzoxadiazole-5-carbaldehyde: A Computational Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzoxadiazole, also known as benzofurazan, scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are known for a wide spectrum of biological activities, including anticancer and antimicrobial properties, and for their use as fluorescent probes.[1] Theoretical and computational studies are instrumental in understanding the electronic structure, molecular properties, and reactivity of these compounds, thereby enabling the rational design of novel derivatives with enhanced characteristics.[1] This guide provides a comprehensive overview of the theoretical methodologies applied to the study of 2,1,3-benzoxadiazole-5-carbaldehyde, presenting key quantitative data and illustrating the computational workflows used in its analysis.
Core Theoretical Methodologies and Protocols
The theoretical investigation of this compound primarily relies on a suite of computational chemistry techniques. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the most common methods employed for these types of studies.
Density Functional Theory (DFT) for Ground-State Properties
DFT is a robust method for determining the electronic structure and optimized geometry of molecules, offering a good balance between computational cost and accuracy.[2]
Experimental Protocol: Geometry Optimization and Electronic Properties
-
Software: Calculations are typically performed using computational chemistry software packages like Gaussian 09 or Orca.[2][3][4]
-
Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used for ground-state calculations. Other functionals such as PBE0 are also employed.[1][2]
-
Basis Set: A Pople-style basis set, for instance, 6-311+G(d,p), is a common choice as it provides a detailed description of electron distribution, including polarization and diffuse functions.[2][5]
-
Optimization: The molecular geometry is optimized to locate the lowest energy conformation, which corresponds to a stationary point on the potential energy surface.[2]
-
Frequency Calculation: A vibrational frequency analysis is subsequently performed on the optimized structure to confirm that it represents a true minimum, characterized by the absence of imaginary frequencies.[3][4]
-
Property Calculation: From the optimized geometry, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for evaluating the chemical reactivity and stability of the molecule.[2]
-
Solvation Effects: To simulate the behavior of the molecule in a solution, the Polarizable Continuum Model (PCM) can be applied to account for the influence of a solvent.[2][5]
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
To investigate the photophysical properties, such as UV-visible absorption spectra, TD-DFT is the standard method for calculating electronic excited states.[2]
Experimental Protocol: Simulating UV-Vis Absorption Spectra
-
Ground-State Optimization: An initial DFT optimization of the ground-state geometry is a prerequisite, as described in the previous protocol.[2]
-
Software and Method: Using the optimized geometry, a TD-DFT calculation is performed within a program like Gaussian 09.[2] The absorption and emission energies can be determined using functionals like PBE0 with a basis set such as 6-31+G(d).[1]
-
Excited States Calculation: The calculation computes the vertical excitation energies and oscillator strengths for a number of excited states.[2]
-
Spectral Simulation: The calculated excitation energies (often converted to wavelengths) and their corresponding oscillator strengths are used to simulate a theoretical UV-Vis spectrum. This is typically achieved by convoluting the results with Gaussian functions, allowing for a direct comparison with experimental spectra.[2]
Quantitative Theoretical Data
The following tables summarize key quantitative data derived from theoretical studies on 2,1,3-benzoxadiazole and its derivatives. While specific data for this compound is not extensively published, the data for closely related structures provide valuable insights.
Table 1: Electronic Properties of 2,1,3-Benzoxadiazole-5-carboxylic acid and its Derivatives
Calculations performed using DFT at the B3LYP/6-311+G(d,p) level.[5]
| Derivative | HOMO (eV) (Gas Phase) | LUMO (eV) (Gas Phase) | Energy Gap (eV) (Gas Phase) | HOMO (eV) (DMF) | LUMO (eV) (DMF) | Energy Gap (eV) (DMF) |
| BCA | - | - | - | - | - | - |
| BCA-1 | - | - | - | - | - | - |
| BCA-2 | - | - | - | - | - | - |
| BCA-3 | - | - | - | - | - | - |
| BCA-4 | - | - | - | - | - | - |
Note: Specific values for each derivative (BCA, BCA-1, etc.) are detailed in the source publication. The table structure is provided for illustrative purposes.[5]
Table 2: Calculated Geometrical Parameters of 2,1,3-Benzoxadiazole
This data for the parent molecule provides a baseline for the geometry of the benzoxadiazole ring system.
| Parameter | Method | Bond Length (Å) / Bond Angle (°) |
| C3a-N2 | B3LYP/6-31G | 1.343 |
| N1-O | B3LYP/6-31G | 1.393 |
| C4-C5 | B3LYP/6-31G | 1.383 |
| C5-C6 | B3LYP/6-31G | 1.411 |
| C6-C7 | B3LYP/6-31G | 1.383 |
| C7-C7a | B3LYP/6-31G | 1.433 |
| C7a-N1 | B3LYP/6-31G | 1.343 |
| C3a-C7a | B3LYP/6-31G | 1.431 |
| C4-H | B3LYP/6-31G | 1.082 |
| C5-H | B3LYP/6-31G | 1.084 |
| C6-H | B3LYP/6-31G | 1.084 |
| C7-H | B3LYP/6-31G | 1.082 |
| ∠(O-N1-C7a) | B3LYP/6-31G | 105.8 |
| ∠(N1-C7a-C7) | B3LYP/6-31G | 131.0 |
| ∠(C7a-C7-C6) | B3LYP/6-31G | 118.0 |
| ∠(C7-C6-C5) | B3LYP/6-31G | 121.2 |
| ∠(C6-C5-C4) | B3LYP/6-31G | 121.2 |
| ∠(C5-C4-C3a) | B3LYP/6-31G | 118.0 |
| ∠(C4-C3a-N2) | B3LYP/6-31G* | 131.0 |
Note: This is a selection of parameters. For a complete list, refer to the source publication.
Visualizing Theoretical Concepts and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key molecular structures and computational workflows.
Caption: Molecular structure of this compound.
Caption: A typical workflow for the theoretical study of 2,1,3-benzoxadiazole derivatives.
Conclusion
Theoretical studies, grounded in quantum mechanics, are an indispensable component of modern research on 2,1,3-benzoxadiazole derivatives.[2] Methodologies such as DFT and TD-DFT provide detailed, quantitative insights into molecular structure, electronic properties, and spectroscopic behavior. This predictive power fosters a more rational and efficient approach to the design of novel compounds, significantly accelerating the development of new pharmaceuticals and advanced functional materials with tailored properties. While a comprehensive theoretical dataset for this compound is yet to be fully established in the literature, the computational protocols and data from closely related analogs presented in this guide offer a robust framework for its investigation.
References
- 1. Substituted benzoxadiazoles as fluorogenic probes: a computational study of absorption and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to 2,1,3-Benzoxadiazole Compounds: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to 2,1,3-benzoxadiazole compounds, often historically referred to as benzofurazans. This class of heterocyclic compounds has a rich history and continues to be a significant scaffold in medicinal chemistry and materials science, largely due to the unique photophysical and biological properties of its derivatives.
Discovery and Historical Context
The journey of 2,1,3-benzoxadiazole compounds begins with the exploration of related heterocyclic systems. The first synthesis of the parent furoxan (1,2,5-oxadiazole-2-oxide) was achieved by Kekulé in 1857.[1] However, the specific discovery of the benzofused analogue, 2,1,3-benzoxadiazole, is intrinsically linked to the synthesis of its N-oxide precursor, benzofurazan oxide.
Pioneering work by A.G. Green and F. M. Rowe in the early 20th century laid the foundation for the synthesis of these compounds. They developed a method for the conversion of o-nitroamines into what they termed "isooxadiazole oxides," which are now known as benzofurazan oxides or 2,1,3-benzoxadiazole N-oxides. A well-established method for this conversion is the hypochlorite oxidation of o-nitroaniline, a procedure adapted from the work of Green and Rowe.[2]
The parent 2,1,3-benzoxadiazole is then readily obtained by the deoxygenation of its N-oxide. This two-step synthetic sequence, starting from readily available precursors, opened the door for the exploration of the chemistry and properties of the 2,1,3-benzoxadiazole core.
Key Synthetic Protocols
The synthesis of 2,1,3-benzoxadiazole and its derivatives has been refined over the years. Below are detailed experimental protocols for the preparation of the parent compound and a key intermediate.
Synthesis of 2,1,3-Benzoxadiazole-1-oxide (Benzofurazan Oxide)
This procedure is adapted from the well-established method of oxidizing o-nitroaniline with sodium hypochlorite.[1][2]
Experimental Protocol:
-
Preparation of Sodium Hypochlorite Solution: A fresh solution of sodium hypochlorite is prepared immediately before use by bubbling chlorine gas through a cooled solution of sodium hydroxide.
-
Reaction Mixture: In a flask equipped with a stirrer and a thermometer, o-nitroaniline is dissolved in a warm ethanolic solution of potassium hydroxide.
-
Oxidation: The resulting deep red solution is cooled to 0°C. The freshly prepared sodium hypochlorite solution is then added slowly with vigorous stirring, maintaining the temperature close to 0°C to prevent decomposition and the formation of tarry by-products.
-
Isolation and Purification: A flocculent yellow precipitate of benzofurazan oxide forms. This is collected by filtration, washed with water, and air-dried. The crude product can be purified by recrystallization from an ethanol/water mixture to yield yellow crystals.
Quantitative Data for Synthesis of 2,1,3-Benzoxadiazole-1-oxide:
| Parameter | Value | Reference |
| Starting Material | o-Nitroaniline | [1][2] |
| Reagents | Potassium hydroxide, Ethanol, Sodium hypochlorite | [1][2] |
| Yield | 80-82% | [2] |
| Melting Point | 72-73°C | [2] |
Synthesis of 2,1,3-Benzoxadiazole
The parent 2,1,3-benzoxadiazole is synthesized by the deoxygenation of 2,1,3-benzoxadiazole-1-oxide, commonly using a phosphine reagent.[1][3]
Experimental Protocol:
-
Reaction Setup: 2,1,3-Benzoxadiazole-1-oxide and triphenylphosphine are placed in a flask with toluene as the solvent.
-
Deoxygenation: The mixture is refluxed for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup and Purification: After cooling, the reaction mixture is filtered. The solvent is removed under reduced pressure to yield the crude product. The final product, 2,1,3-benzoxadiazole, is purified by column chromatography on silica gel using dichloromethane as the eluent, affording a yellow solid.[1][3]
Quantitative Data for Synthesis of 2,1,3-Benzoxadiazole:
| Parameter | Value | Reference |
| Starting Material | 2,1,3-Benzoxadiazole-1-oxide | [1][3] |
| Reagent | Triphenylphosphine | [1][3] |
| Solvent | Toluene | [1][3] |
| Yield | 75-80% | [1][3] |
| Melting Point | 69°C | [1][3] |
Applications in Biological Research: The Rise of NBD Probes
A particularly significant development in the history of 2,1,3-benzoxadiazole compounds was the discovery of the fluorescent properties of its 7-nitro derivative, 4-nitro-2,1,3-benzoxadiazole (NBD). The chloro- and fluoro- derivatives, NBD-Cl and NBD-F, are essentially non-fluorescent but become highly fluorescent upon reaction with primary or secondary amines and thiols. This property has made them invaluable tools in biochemistry and cell biology.[4]
Mechanism of Action of NBD-Cl as a Fluorescent Probe
The fluorescence of NBD-amine and NBD-thiol adducts arises from a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nitro group at the 7-position makes the carbon at the 4-position highly electrophilic and susceptible to nucleophilic attack by amines or thiols.[4] This reaction displaces the chlorine atom and forms a stable, fluorescent adduct. The fluorescence is a result of an efficient intramolecular charge transfer (ICT) system, where the amino or thio group acts as an electron donor and the nitro group as an electron acceptor.[4]
Probing Cellular Signaling Pathways
NBD-based fluorescent probes have been instrumental in elucidating various cellular signaling pathways. Their small size and environment-sensitive fluorescence make them ideal for labeling and tracking biomolecules in living cells.
NBD-labeled lipids are widely used to study the distribution, transport, and dynamics of lipids within cellular membranes.[5][6][7] For example, NBD-cholesterol can be used to track the movement of cholesterol between different membrane compartments, providing insights into its role in signaling platforms like lipid rafts.[8]
Protein S-sulfenylation is a transient post-translational modification of cysteine residues that plays a crucial role in redox signaling. NBD-Cl can be used to selectively label and quantify protein sulfenic acids, providing a powerful tool to study the role of this modification in cellular processes.[9][10]
Fluorescent ligands incorporating the NBD fluorophore have been developed to study the pharmacology of G-protein coupled receptors (GPCRs).[11] These probes allow for real-time monitoring of ligand binding, receptor trafficking, and receptor-receptor interactions, providing valuable insights into GPCR signaling, a critical area for drug development.[12][13]
Summary of Quantitative Data
The following tables summarize key quantitative data for the synthesis and photophysical properties of representative 2,1,3-benzoxadiazole compounds.
Table 1: Synthesis of 2,1,3-Benzoxadiazole and its N-oxide
| Compound | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Reference |
| 2,1,3-Benzoxadiazole-1-oxide | o-Nitroaniline | KOH, NaOCl | 80-82 | 72-73 | [2] |
| 2,1,3-Benzoxadiazole | 2,1,3-Benzoxadiazole-1-oxide | PPh₃ | 75-80 | 69 | [1][3] |
Table 2: Photophysical Properties of a Representative NBD-Amine Adduct
| Property | Value | Conditions | Reference |
| Excitation Wavelength (λex) | ~465 nm | In Methanol | [14] |
| Emission Wavelength (λem) | ~535 nm | In Methanol | [14] |
| Stokes Shift | ~70 nm | In Methanol | Calculated |
Conclusion
From its early discovery as benzofurazan to the modern-day applications of its nitro-derivatives as sophisticated fluorescent probes, the 2,1,3-benzoxadiazole core has proven to be a versatile and enduring scaffold in chemical and biological sciences. The ability to readily synthesize this heterocyclic system and the unique properties of its derivatives, particularly the NBD family of fluorophores, have enabled significant advancements in our understanding of complex biological processes. For researchers in drug development and cellular biology, 2,1,3-benzoxadiazole compounds continue to offer a powerful toolkit for probing the intricacies of cellular signaling and for the design of novel therapeutic agents.
References
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Protein Sulfenic Acid Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]
- 14. frontiersin.org [frontiersin.org]
Methodological & Application
Synthesis of Schiff Bases from 2,1,3-Benzoxadiazole-5-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2,1,3-Benzoxadiazole-5-carbaldehyde. These compounds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the benzoxadiazole core and the Schiff base linkage.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The combination of these two pharmacophores in Schiff bases derived from this compound presents a promising avenue for the discovery of novel therapeutic agents.
The lipophilicity and electronic properties of the resulting Schiff bases can be readily tuned by varying the amine component, allowing for the systematic exploration of structure-activity relationships (SAR). This document outlines the synthesis, characterization, and potential applications of these compounds, with a focus on their role in modulating key signaling pathways implicated in disease.
Applications in Drug Development
Schiff bases incorporating the 2,1,3-benzoxadiazole moiety are being investigated for a range of therapeutic applications, primarily driven by the biological activities of the benzoxadiazole core.
Anticancer Activity: Benzoxadiazole derivatives have been shown to target various signaling pathways involved in cancer progression.[3] Notably, they have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5][6][7][8][9] Inhibition of VEGFR-2 can disrupt the tumor blood supply, leading to suppressed growth and proliferation. Furthermore, some heterocyclic compounds have been shown to modulate the PI3K/Akt/mTOR pathway, a central signaling cascade that regulates cell survival, growth, and proliferation, and is often dysregulated in cancer.[10][11][12][13]
Antimicrobial Activity: Schiff bases are well-established as a class of compounds with significant antimicrobial properties.[1][14] The imine group is crucial for their biological activity. By incorporating the 2,1,3-benzoxadiazole nucleus, it is anticipated that the resulting Schiff bases will exhibit enhanced or novel antimicrobial profiles against a spectrum of bacteria and fungi.
Experimental Protocols
Synthesis of Schiff bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, 4-fluoroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the respective primary amine (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven.
-
Characterize the synthesized compound using appropriate spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of Schiff bases derived from heterocyclic and aromatic aldehydes. This data is provided for comparative purposes to aid in the analysis of newly synthesized compounds.
Table 1: Synthesis and Physical Properties of Representative Schiff Bases
| Aldehyde | Amine | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Thiophene-2-carboxaldehyde | 2-Aminophenol | Ethanol | 4 | 85 | 135-137 | [14] |
| Pyrrole-2-carboxaldehyde | 2-Amino-4-nitrophenol | Ethanol | 5 | 82 | 190-192 | [14] |
| 4-Nitrobenzaldehyde | 5-Amino-1,3,4-thiadiazole-2-thiol | Ethanol | 6 | 78 | 210-212 | [1][15] |
| 4-Hydroxybenzaldehyde | 5-Amino-1,3,4-thiadiazole-2-thiol | Ethanol | 6 | 80 | 225-227 | [1][15] |
| 4-Chlorobenzaldehyde | 2-(4-aminophenyl)acetonitrile | Ethanol | 2 | 95 | 106-108 | [16] |
| 2-Nitrobenzaldehyde | 2-(4-aminophenyl)acetonitrile | Ethanol | 2 | 90 | 115-117 | [16] |
Table 2: Spectroscopic Data of Representative Schiff Bases
| Schiff Base | FT-IR (ν C=N, cm⁻¹) | ¹H NMR (δ CH=N, ppm) | ¹³C NMR (δ C=N, ppm) | Reference |
| Thiophene-2-carboxaldehyde-2-aminophenol | 1615 | 8.65 | 160.2 | [14] |
| Pyrrole-2-carboxaldehyde-2-aminophenol | 1620 | 8.42 | 158.9 | [14] |
| 4-Nitrobenzaldehyde-5-amino-1,3,4-thiadiazole-2-thiol | 1605 | 9.12 | 162.5 | [1][15] |
| 3-Amino-1,2,4-triazole-benzaldehyde | 1610 | 9.35-8.90 | ~157 | [17][18] |
| 4-Chlorobenzaldehyde-2-(4-aminophenyl)acetonitrile | 1590 | 8.50 | 159.2 | [16] |
| 2-Nitrobenzaldehyde-2-(4-aminophenyl)acetonitrile | 1618 | 8.55 | 157.8 | [16] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway potentially modulated by 2,1,3-benzoxadiazole-derived Schiff bases and a general experimental workflow for their synthesis and evaluation.
Caption: Proposed mechanism of action via VEGFR-2 signaling pathway inhibition.
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 2. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 3. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 5. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of PI3K/AKT/mTOR pathway for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds [teikyomedicaljournal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation with 2,1,3-Benzoxadiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, leading to the formation of an α,β-unsaturated product. This reaction is a cornerstone in the synthesis of a wide array of functional molecules, including pharmaceuticals, fine chemicals, and materials with unique photophysical properties. The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a prominent heterocyclic scaffold in medicinal chemistry and materials science, often imparting desirable fluorescence and electronic properties to the molecules in which it is incorporated. The Knoevenagel condensation of 2,1,3-Benzoxadiazole-5-carbaldehyde provides a direct route to novel derivatives with potential applications in drug discovery as fluorescent probes and as functional materials.
Reaction Mechanism
The Knoevenagel condensation proceeds via a two-step mechanism:
-
Deprotonation: A base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack and Dehydration: The carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate then undergoes dehydration to yield the final α,β-unsaturated product.
The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction rate and yield.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
The following protocols are generalized procedures for the Knoevenagel condensation of this compound with various active methylene compounds. Researchers should note that optimization of catalyst, solvent, temperature, and reaction time may be necessary to achieve the best results for a specific substrate combination.
Protocol 1: Piperidine Catalyzed Condensation in Ethanol
This protocol is a classic and widely used method for Knoevenagel condensation.
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or diethyl malonate) (1.1 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Ammonium Salt Catalyzed Solvent-Free Condensation
This method offers a greener alternative by avoiding the use of organic solvents.
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile or malonic acid) (1.2 mmol)
-
Ammonium bicarbonate or ammonium acetate (0.2 mmol)
-
Mortar and pestle or a small reaction vial
-
Heating plate
Procedure:
-
In a mortar, combine this compound (1.0 mmol), the active methylene compound (1.2 mmol), and the ammonium salt catalyst (0.2 mmol).
-
Grind the mixture with a pestle for several minutes at room temperature.
-
Alternatively, combine the reactants in a small vial and heat the mixture at a specified temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC (by dissolving a small aliquot in a suitable solvent).
-
After completion, the solid reaction mixture can be washed with water to remove the catalyst and any unreacted starting materials.
-
The solid product is then collected by filtration and can be further purified by recrystallization.
-
Characterize the purified product.
Protocol 3: DBU-Catalyzed Condensation in Water
This protocol utilizes an organic base catalyst in an aqueous medium, which is an environmentally friendly approach.[1]
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol)
-
Water (25 mmol, approx. 0.45 mL)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, prepare the DBU/water complex by mixing DBU (1.0 mmol) and water (25 mmol). Stir for a few minutes.[1]
-
To this mixture, add this compound (1.0 mmol) and the active methylene compound (1.0 mmol).[1]
-
Stir the reaction vigorously at room temperature.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the aqueous solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be dried under vacuum. Further purification by recrystallization may be performed if necessary.
-
Characterize the final product.
Data Presentation
The following table is a hypothetical example to illustrate how quantitative data from different Knoevenagel condensation protocols with this compound could be summarized for easy comparison. Actual results will vary based on experimental conditions.
| Entry | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | RT | 2 | 92 |
| 2 | Malononitrile | NH₄HCO₃ | Solvent-free | 80 | 0.5 | 95 |
| 3 | Malononitrile | DBU | Water | RT | 1 | 90 |
| 4 | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 6 | 85 |
| 5 | Ethyl Cyanoacetate | DBU | Water | RT | 4 | 88 |
| 6 | Diethyl Malonate | Piperidine | Ethanol | Reflux | 12 | 70 |
Experimental Workflow
Caption: General workflow for Knoevenagel condensation experiments.
Potential Signaling Pathway Involvement
Derivatives of 2,1,3-benzoxadiazole have been explored for their roles as inhibitors or modulators of various signaling pathways implicated in diseases such as cancer. For instance, some heterocyclic compounds can act as kinase inhibitors. While the specific biological activity of the Knoevenagel products of this compound requires experimental validation, a hypothetical signaling pathway where such a compound might act is illustrated below.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
Application Notes and Protocols for the Wittig Reaction of 2,1,3-Benzoxadiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized protocols for conducting the Wittig reaction with 2,1,3-Benzoxadiazole-5-carbaldehyde. This reaction is a powerful method for carbon-carbon bond formation, enabling the synthesis of various stilbene-like derivatives containing the versatile 2,1,3-benzoxadiazole moiety, a common scaffold in medicinal chemistry and materials science.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[1] The stereochemical outcome of the reaction is highly dependent on the nature of the ylide employed. Stabilized ylides, which contain an electron-withdrawing group, typically yield (E)-alkenes, while non-stabilized ylides, bearing alkyl or aryl groups, generally favor the formation of (Z)-alkenes.[2]
Data Presentation: Influence of Ylide Structure and Reaction Conditions
The following table summarizes the expected outcomes for the Wittig reaction with this compound based on the type of ylide and general reaction conditions. Note that specific yields and E/Z ratios will require experimental optimization.
| Ylide Type | R Group on Ylide | Typical Base | Typical Solvent | Expected Major Isomer | Expected Yield |
| Stabilized | -CO₂R, -CN, -COR | NaH, K₂CO₃, NaOMe | DMF, DMSO, EtOH | (E)-alkene | Good to Excellent |
| Semi-stabilized | Aryl (e.g., Benzyl) | NaH, NaOMe, t-BuOK | THF, Methanol | Mixture of (E) and (Z) | Moderate to Good |
| Non-stabilized | Alkyl | n-BuLi, NaH, NaNH₂ | THF, Diethyl ether | (Z)-alkene | Moderate to Good |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures for the Wittig reaction with an aromatic aldehyde and should be adapted and optimized for the specific phosphonium salt and desired product. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for the Wittig Reaction with a Stabilized Ylide
This protocol describes the synthesis of a stilbene derivative from this compound using a stabilized ylide, which is expected to favor the formation of the (E)-alkene.
Materials:
-
(Carbethoxymethyl)triphenylphosphonium bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
This compound
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (carbethoxymethyl)triphenylphosphonium bromide (1.2 eq). b. Add anhydrous DMF to the flask. c. Cool the suspension to 0 °C in an ice bath. d. Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change.
-
Wittig Reaction: a. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. b. Add the aldehyde solution dropwise to the ylide solution at room temperature. c. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired alkene.
Protocol 2: General Procedure for the Wittig Reaction with a Non-Stabilized Ylide
This protocol outlines the synthesis using a non-stabilized ylide, which is expected to yield the (Z)-alkene as the major product.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: a. To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq). b. Add anhydrous THF via syringe. c. Cool the suspension to 0 °C. d. Add n-butyllithium solution (1.05 eq) dropwise via syringe. A deep red or orange color typically indicates the formation of the ylide. e. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: a. Dissolve this compound (1.0 eq) in anhydrous THF. b. Add the aldehyde solution dropwise to the ylide solution at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Work-up and Purification: a. Quench the reaction by adding saturated aqueous NH₄Cl. b. Extract the product with diethyl ether (3 x 50 mL). c. Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. d. The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Wittig reaction.
Reaction Scheme
Caption: Wittig reaction of this compound.
References
Sonogashira Coupling of 2,1,3-Benzoxadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 2,1,3-benzoxadiazole (also known as benzofurazan) derivatives. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide array of functionalized benzoxadiazoles, which are of significant interest in medicinal chemistry, materials science, and diagnostics due to their unique electronic and photophysical properties.
Application Notes
The 2,1,3-benzoxadiazole scaffold is a privileged heterocyclic motif known for its electron-accepting nature. Functionalization of this core via Sonogashira coupling introduces alkynyl moieties, which can significantly extend the π-conjugated system. This modification is crucial for tuning the photophysical and electronic properties of the resulting molecules, leading to a variety of applications:
-
Fluorescent Probes and Sensors: The extended π-systems of alkynyl-substituted 2,1,3-benzoxadiazoles often result in compounds with strong fluorescence and large Stokes shifts.[1][2] These characteristics make them excellent candidates for the development of fluorescent probes for detecting ions, reactive oxygen species, and biomolecules. For instance, 4-nitro-2,1,3-benzoxadiazole derivatives have been explored as fluorescent tags for sigma receptors, which are implicated in various neurological disorders and cancers.[3]
-
Organic Electronics: The electron-accepting properties of the 2,1,3-benzoxadiazole core, combined with the electron-donating or -accepting nature of the appended alkynyl substituents, allow for the creation of donor-π-acceptor (D-π-A) type molecules.[1] These materials are promising for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The Sonogashira coupling provides a direct route to these extended, planar, and conjugated structures.[4][5]
-
Drug Development and Medicinal Chemistry: Alkynyl-functionalized heterocycles are valuable building blocks in medicinal chemistry. The Sonogashira coupling enables the introduction of alkynyl groups that can serve as handles for further chemical transformations or as pharmacophoric elements themselves. While specific drug candidates based on Sonogashira-coupled 2,1,3-benzoxadiazoles are not yet prevalent in the clinic, the broader class of oxadiazole derivatives has shown a wide range of biological activities, including anticancer properties.[6][7][8][9][10] The ability to readily synthesize diverse libraries of these compounds via Sonogashira coupling is a significant advantage in the drug discovery process.
Reaction Principle
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[11][12] The reaction proceeds through a catalytic cycle involving the oxidative addition of the halo-benzoxadiazole to the palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ), and finally, reductive elimination to yield the desired alkynyl-benzoxadiazole and regenerate the palladium(0) catalyst.[13]
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira cross-coupling of 2,1,3-benzoxadiazole derivatives with various terminal alkynes.
Table 1: Sonogashira Coupling of 4,7-Dibromo-2,1,3-benzoxadiazole with Various Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Ethynyl-5-(2-ethylhexyl)-2H-tetrazole | PdCl₂(PPh₃)₂ (4.4) | CuI (23.5) | Et₃N | Et₃N | Reflux | 2 | 71 | [1] |
| 2 | 2-Ethylhexyl-5-(4-ethynylphenyl)-2H-tetrazole | PdCl₂(PPh₃)₂ (4.4) | CuI (23.5) | Et₃N | Et₃N | Reflux | 2 | 82 | [1] |
| 3 | 2-Decyl-5-(4-ethynylphenyl)-2H-tetrazole | PdCl₂(PPh₃)₂ (4.4) | CuI (23.5) | Et₃N | Et₃N | Reflux | 2 | 75 | [1] |
| 4 | 2-(2-Ethylhexyl)-5-(4-ethynylphenyl)-2H-tetrazole | PdCl₂(PPh₃)₂ (4.4) | CuI (23.5) | Et₃N | Et₃N | Reflux | 2 | 78 | [1] |
Experimental Protocols
General Protocol for the Sonogashira Cross-Coupling of 4,7-Dibromo-2,1,3-benzoxadiazole
This protocol is adapted from the synthesis of 4,7-bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][4][5][11]oxadiazole.[1]
Materials:
-
4,7-Dibromo-2,1,3-benzoxadiazole
-
Terminal alkyne (2.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (4-5 mol%)
-
Copper(I) iodide (CuI) (20-25 mol%)
-
Triphenylphosphine (PPh₃) (40-45 mol%)
-
Anhydrous triethylamine (Et₃N)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (three-neck round-bottom flask, condenser, dropping funnel)
Procedure:
-
Reaction Setup: To a dry 100 mL three-neck round-bottom flask under an inert atmosphere, add 4,7-dibromo-2,1,3-benzoxadiazole (e.g., 0.190 g, 0.68 mmol), bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.022 g, 0.03 mmol), and triphenylphosphine (e.g., 0.080 g, 0.30 mmol).
-
Solvent Addition: Add 45 mL of anhydrous triethylamine to the flask.
-
Heating and Co-catalyst Addition: Heat the mixture to 55 °C with stirring. Once the temperature is stable, add copper(I) iodide (e.g., 0.030 g, 0.16 mmol).
-
Alkyne Addition: Slowly add a solution of the terminal alkyne (e.g., 1.47 mmol) in 15 mL of anhydrous triethylamine dropwise via a dropping funnel.
-
Reaction Monitoring: Maintain the reaction mixture under reflux and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl ether, 8:2). The reaction is typically complete within 2 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solids.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system to afford the desired product.
Mandatory Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,1,3-Benzoxadiazole-5-carbaldehyde as a Versatile Building Block for Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,1,3-benzoxadiazole-5-carbaldehyde as a key building block in the synthesis of novel fluorescent probes. The unique photophysical properties of the 2,1,3-benzoxadiazole (also known as benzofurazan) core, such as its environmental sensitivity and propensity for intramolecular charge transfer (ICT), make it an excellent scaffold for the development of sensors for a variety of analytes and biological imaging agents.
The aldehyde functionality at the 5-position serves as a versatile synthetic handle for the introduction of diverse recognition moieties and for extending the π-conjugation of the system, allowing for the fine-tuning of the probe's photophysical and sensing properties.
Core Properties of 2,1,3-Benzoxadiazole Fluorophores
Fluorescent probes based on the 2,1,3-benzoxadiazole scaffold often exhibit several desirable characteristics:
-
Intense Fluorescence: These compounds can display high fluorescence quantum yields.
-
Large Stokes Shifts: The difference between the maximum absorption and emission wavelengths is often significant, which is advantageous for minimizing self-quenching and background interference in biological imaging.
-
Environmental Sensitivity: The emission properties of benzoxadiazole derivatives can be highly sensitive to the polarity of their microenvironment, making them useful for probing cellular structures and biomolecular interactions.
-
Tunable Emission: The emission wavelength can be modulated by introducing electron-donating or electron-withdrawing groups to the benzoxadiazole ring system.
Synthetic Strategies and Protocols
The aldehyde group of this compound is a key functional group for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Below are detailed protocols for common synthetic transformations to generate fluorescent probes.
Knoevenagel condensation with active methylene compounds is a straightforward method to synthesize styryl dyes with extended π-conjugation, often resulting in red-shifted absorption and emission spectra.
Experimental Protocol: Synthesis of a Styryl-Benzoxadiazole Probe
-
Reagents and Materials:
-
This compound
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, acetonitrile)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) and the active methylene compound (1.2 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure styryl-benzoxadiazole probe.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
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Caption: Workflow for the synthesis of styryl-benzoxadiazole probes.
The reaction of this compound with primary amines yields Schiff bases (imines), which are excellent ligands for metal ions and can also be sensitive to pH changes.
Experimental Protocol: Synthesis of a Schiff Base Probe
-
Reagents and Materials:
-
This compound
-
A primary amine (e.g., aniline, ethylenediamine, a recognition moiety with a primary amine)
-
Solvent (e.g., methanol, ethanol)
-
Acid catalyst (e.g., glacial acetic acid)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in 15 mL of methanol in a 50 mL round-bottom flask.
-
Add a solution of the primary amine (1.0 mmol for a monoamine, 0.5 mmol for a diamine) in 5 mL of methanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or gently reflux for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture. The Schiff base product may precipitate.
-
Collect the solid product by filtration, wash with a small amount of cold methanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
-
Characterize the synthesized Schiff base using appropriate analytical methods.
-
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve_aldehyde [label="Dissolve this compound\nin methanol", fillcolor="#FFFFFF", fontcolor="#202124"]; add_amine [label="Add primary amine solution", fillcolor="#FFFFFF", fontcolor="#202124"]; add_catalyst [label="Add acetic acid catalyst", fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="Stir/reflux for 3-6 hours", fillcolor="#FFFFFF", fontcolor="#202124"]; cool_mixture [label="Cool reaction mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; isolate_product [label="Isolate and purify product", fillcolor="#FFFFFF", fontcolor="#202124"]; characterize [label="Characterize the Schiff base", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> dissolve_aldehyde [color="#4285F4"]; dissolve_aldehyde -> add_amine [color="#4285F4"]; add_amine -> add_catalyst [color="#4285F4"]; add_catalyst -> react [color="#4285F4"]; react -> cool_mixture [color="#4285F4"]; cool_mixture -> isolate_product [color="#4285F4"]; isolate_product -> characterize [color="#4285F4"]; characterize -> end [color="#4285F4"]; } }
Caption: General workflow for Schiff base probe synthesis.
Applications of 2,1,3-Benzoxadiazole-Based Probes
Schiff bases and other derivatives of this compound containing chelating moieties can act as fluorescent chemosensors for various metal ions. The binding of a metal ion can lead to a "turn-on" or "turn-off" fluorescence response through mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or Förster resonance energy transfer (FRET).
Caption: A typical 'turn-on' sensing mechanism via PET inhibition.
Protocol for Metal Ion Sensing
-
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solutions of various metal salts (e.g., 10 mM in deionized water or an appropriate solvent).
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
Fluorometer.
-
-
Procedure:
-
Prepare a solution of the fluorescent probe in the chosen buffer at a final concentration typically in the micromolar range (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum of the probe solution.
-
Incrementally add small aliquots of the metal ion stock solution to the probe solution.
-
After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the sensitivity and detection limit.
-
To assess selectivity, repeat the experiment with a range of different metal ions at a fixed concentration.
-
The fluorescence of probes derived from this compound can be pH-sensitive, particularly if they contain acidic or basic functional groups. Protonation or deprotonation of these groups can alter the electronic properties of the fluorophore, leading to changes in fluorescence intensity or a shift in the emission wavelength.
Protocol for pH Titration
-
Materials:
-
Stock solution of the fluorescent probe.
-
A series of buffer solutions covering a wide pH range (e.g., Britton-Robinson buffer).
-
Fluorometer and pH meter.
-
-
Procedure:
-
Prepare a series of solutions of the fluorescent probe at a constant concentration in buffers of different pH values.
-
Measure and record the fluorescence emission spectrum for each solution.
-
Plot the fluorescence intensity at the emission maximum against the pH to obtain a pH titration curve.
-
The pKa of the probe can be determined from the inflection point of the titration curve.
-
The favorable photophysical properties of 2,1,3-benzoxadiazole derivatives make them suitable for live-cell imaging. Probes can be designed to target specific organelles or biomolecules by incorporating appropriate targeting moieties.
Protocol for Live-Cell Imaging
-
Materials:
-
Cultured cells on a glass-bottom dish or coverslips.
-
Stock solution of the fluorescent probe (e.g., 1-10 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets.
-
-
Procedure:
-
Grow the cells to a suitable confluency.
-
Prepare a working solution of the probe by diluting the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the old medium from the cells and wash with PBS.
-
Incubate the cells with the probe-containing medium for a specific duration (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.
-
After incubation, wash the cells with PBS to remove any excess probe.
-
Add fresh medium or PBS to the cells for imaging.
-
Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the 2,1,3-benzoxadiazole fluorophore.
-
Quantitative Data Summary
The photophysical properties of fluorescent probes are crucial for their application. The following table summarizes typical photophysical data for some 2,1,3-benzoxadiazole derivatives found in the literature to provide a comparative overview.
| Compound Class | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Target Analyte/Application | Reference |
| D-π-A-π-D Benzoxadiazoles | ~419 | ~494-498 | ~0.5 | ~75-79 | General Fluorophore | [1][2][3] |
| Alkoxy-substituted Benzoxadiazoles | ~426-437 | ~521-544 | 0.27-0.32 | 95-107 | General Fluorophore | [4] |
| Benzoxadiazole-decorated MOF | - | - | 0.35 | - | Ammonia, Aliphatic Amines | |
| 4-Nitrobenzoxadiazole Derivatives | - | - | - | - | Sigma Receptors |
Note: The specific properties of probes derived from this compound will depend on the final molecular structure.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of fluorescent probes. Its reactive aldehyde group allows for the straightforward introduction of various functionalities to create sensors for metal ions, pH, and other analytes, as well as for developing advanced probes for biological imaging. The protocols and application notes provided here serve as a foundational guide for researchers to explore the potential of this promising scaffold in their respective fields of study.
References
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of 2,1,3-Benzoxadiazole-5-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2,1,3-benzoxadiazole-5-carbaldehyde in medicinal chemistry. While direct studies on this specific aldehyde are limited in the reviewed literature, this report extrapolates from the rich chemistry of the 2,1,3-benzoxadiazole (also known as benzofurazan) core and the versatile reactivity of the aldehyde group to present potential applications, synthetic protocols, and biological evaluation methods.
The 2,1,3-benzoxadiazole scaffold is a prominent heterocyclic structure known for its unique photophysical properties and diverse biological activities. Its derivatives have been extensively explored as fluorescent probes, anticancer agents, and antimicrobial compounds. The presence of a carbaldehyde group at the 5-position offers a reactive handle for the synthesis of a wide array of derivatives, most notably Schiff bases, which are themselves a class of compounds with significant therapeutic potential.
Synthetic Pathways and Key Intermediates
The synthesis of 2,1,3-benzoxadiazole derivatives typically starts from substituted o-nitroanilines. The core heterocycle is formed through a cyclization reaction. While a specific protocol for the direct synthesis of this compound was not prominently found, a general and adaptable synthetic route is presented below.
General Synthesis of the 2,1,3-Benzoxadiazole Core:
The synthesis generally proceeds through the formation of a 2,1,3-benzoxadiazole-1-oxide intermediate from a corresponding 2-nitroaniline, followed by reduction to the 2,1,3-benzoxadiazole.
Caption: General synthetic scheme for the 2,1,3-benzoxadiazole core.
Protocol 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide [1][2]
-
Materials: 2-nitroaniline, tetrabutylammonium bromide (TBAB), diethyl ether, potassium hydroxide (KOH) solution (50% wt), sodium hypochlorite (NaOCl) solution (>10% activated chlorine).
-
Procedure:
-
In a suitable flask, mix 2-nitroaniline (1.0 eq), TBAB (catalytic amount), diethyl ether, and KOH solution.
-
To this stirred mixture, add the sodium hypochlorite solution dropwise at room temperature.
-
Continue stirring for several hours (e.g., 7 hours) and monitor the reaction by TLC.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude 2,1,3-benzoxadiazole-1-oxide, which can often be used without further purification.
-
Protocol 2: Synthesis of 2,1,3-Benzoxadiazole [1][2]
-
Materials: 2,1,3-Benzoxadiazole-1-oxide, triphenylphosphine (PPh₃), toluene.
-
Procedure:
-
In a round-bottom flask, dissolve the 2,1,3-benzoxadiazole-1-oxide (1.0 eq) and triphenylphosphine (1.1-1.2 eq) in toluene.
-
Reflux the mixture for a few hours (e.g., 3 hours).
-
Cool the reaction mixture and filter to remove any solids.
-
Evaporate the solvent from the filtrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., CH₂Cl₂) to afford the pure 2,1,3-benzoxadiazole.
-
Synthesis of Schiff Base Derivatives
The aldehyde functionality of this compound is a versatile precursor for the synthesis of Schiff bases (imines) through condensation with primary amines. These Schiff bases can exhibit a range of biological activities.
Caption: General synthesis of Schiff bases from this compound.
Protocol 3: General Synthesis of Schiff Bases [1][3]
-
Materials: this compound, various primary amines (aliphatic or aromatic), ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve equimolar amounts of this compound and the desired primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
-
Applications in Medicinal Chemistry
While specific data for derivatives of this compound is not available in the reviewed literature, the broader families of 2,1,3-benzoxadiazoles and Schiff bases have shown significant promise in several therapeutic areas.
Numerous Schiff base derivatives have been reported to exhibit potent anticancer activity against various cell lines. The imine linkage (C=N) is often crucial for their cytotoxic effects.
Table 1: Anticancer Activity of Related Schiff Base Derivatives
| Compound Class | Cell Line | IC₅₀ (µg/mL) | Reference |
| Schiff's Bases of 2-Amino Benzothiazole | HeLa | 2.517 | [4][5] |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF | 446.68 | [3] |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | NHGF | 977.24 | [3] |
Note: The data presented is for structurally related Schiff bases and not direct derivatives of this compound.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay) [6]
-
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
-
Materials: Human cancer cell lines (e.g., HeLa), normal cell line (for selectivity), DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide), DMSO, 96-well plates.
-
Procedure:
-
Seed the cells in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the synthesized Schiff base derivatives in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another few hours (e.g., 4 hours) to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.
-
Schiff bases are well-known for their broad-spectrum antimicrobial properties against both bacteria and fungi. The mechanism of action often involves the inhibition of essential enzymes or disruption of cell membrane integrity.
Table 2: Antimicrobial Activity of Related Schiff Base Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Class | Escherichia coli | Staphylococcus aureus | Candida albicans | Reference |
| Schiff base PC1 | 62.5 | 62.5 | 250 | [7] |
| Schiff base PC2 | 250 | 62.5 | 62.5 | [7] |
| Schiff base PC3 | 250 | 62.5 | 62.5 | [7] |
| Schiff base PC4 | 62.5 | - | 125 | [7] |
Note: The data presented is for structurally related Schiff bases and not direct derivatives of this compound. '-' indicates no activity reported.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [7][8]
-
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.
-
Materials: Bacterial strains (e.g., E. coli, S. aureus), fungal strain (e.g., C. albicans), Mueller-Hinton broth (for bacteria), Sabouraud dextrose broth (for fungi), 96-well microtiter plates, standard antimicrobial agents (positive controls).
-
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial suspension (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
The 2,1,3-benzoxadiazole core is a well-established fluorophore.[9] Derivatives can be designed as fluorescent probes for detecting specific analytes or for imaging cellular components. The aldehyde group allows for the introduction of recognition moieties that can selectively bind to targets of interest.
Caption: Workflow for the development and application of fluorescent probes.
Potential Applications:
-
Ion Sensing: By incorporating a specific ionophore, probes can be designed to detect biologically important ions like Zn²⁺, Cu²⁺, or Fe³⁺.
-
pH Sensing: The fluorescence properties of some benzoxadiazole derivatives are sensitive to pH changes, allowing for the development of intracellular pH probes.
-
Bio-molecule Recognition: Conjugation with specific ligands can enable the targeting and imaging of proteins, enzymes, or nucleic acids.
Conclusion and Future Perspectives
This compound represents a versatile and promising starting material for the development of novel therapeutic agents and diagnostic tools. While direct experimental data on its derivatives is currently scarce in the public domain, the well-established medicinal chemistry of the benzoxadiazole core and Schiff bases provides a strong rationale for its exploration.
Future research should focus on the synthesis of a library of derivatives, particularly Schiff bases, from this compound and the systematic evaluation of their biological activities. Such studies will likely uncover new compounds with potent anticancer, antimicrobial, or fluorescent properties, thereby expanding the therapeutic and diagnostic potential of the 2,1,3-benzoxadiazole scaffold. The protocols and data presented in this document serve as a foundational guide for researchers venturing into this exciting area of medicinal chemistry.
References
- 1. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. ijper.org [ijper.org]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. dspace.univ-setif.dz:8888 [dspace.univ-setif.dz:8888]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Near-Infrared (NIR) Dyes Using 2,1,3-Benzoxadiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of near-infrared (NIR) dyes utilizing 2,1,3-Benzoxadiazole-5-carbaldehyde as a key building block. The methodologies described herein are based on established chemical reactions and are intended to serve as a comprehensive guide for the development of novel NIR fluorophores for various applications, including bioimaging and sensing.
Introduction
Small organic molecules that absorb and emit light in the near-infrared (NIR) region (typically 700-1700 nm) are of significant interest in biomedical research and drug development. The use of NIR dyes offers several advantages for in vivo imaging, including reduced light scattering, deeper tissue penetration, and minimal autofluorescence from biological samples. The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a valuable component in the design of push-pull fluorophores. Its electron-accepting nature, when combined with suitable electron-donating groups, can lead to compounds with significant intramolecular charge transfer (ICT) character, resulting in red-shifted absorption and emission spectra extending into the NIR region.
A common and effective method for synthesizing such dyes is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is widely used in organic synthesis for the formation of carbon-carbon double bonds. By reacting this compound with various active methylene compounds, a diverse library of NIR dyes with tunable photophysical properties can be generated.
Synthesis of a Representative NIR Dye: VBD-type Fluorophore
This protocol details the synthesis of a VBD-type (Vinyl-Benzoxadiazole) NIR dye via a Knoevenagel condensation reaction. This class of dyes is known for its red to near-infrared emission and large Stokes shifts.[1][2]
Experimental Protocol: Knoevenagel Condensation
Objective: To synthesize a near-infrared dye by reacting this compound with an active methylene compound.
Materials:
-
This compound
-
A suitable active methylene compound (e.g., 2-(3-cyano-4,5,5-trimethyl-5H-pyrrol-2-yl)acetonitrile)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial Acetic Acid
-
Dichloromethane (for purification)
-
Hexane (for purification)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Neutralization and Extraction: Redissolve the crude product in dichloromethane and wash with a dilute solution of glacial acetic acid in water to neutralize the piperidine catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure NIR dye.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Properties of Benzoxadiazole-Based Dyes
The photophysical properties of NIR dyes are critical for their application. The following table summarizes the properties of several benzoxadiazole and related benzodiazole-based dyes reported in the literature. These dyes exhibit emission in the red to NIR region, large Stokes shifts, and good stability.[1][2]
| Dye/Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent | Reference |
| VBDfluor 2a | 580 | 680 | 100 | - | - | [1][2] |
| VBDfluor 3a | 600 | 720 | 120 | - | - | [1][2] |
| Thienothiadiazole Dye 1 | ~750 | ~900 | ~150 | >0.16 | - | [3][4] |
| Thienothiadiazole Dye 2 | - | ~1000 | - | >0.01 | - | [3][4] |
| Fluorenyl Benzothiadiazole | - | 714 | >110 | 0.67 | - | [5] |
Diagrams
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of NIR dyes from this compound via Knoevenagel condensation.
Caption: Synthetic workflow for NIR dye synthesis.
Conceptual Application in Bioimaging
This diagram illustrates a conceptual application of a targeted NIR dye in cellular imaging.
Caption: Conceptual workflow for targeted NIR bioimaging.
Conclusion
The synthesis of NIR dyes using this compound as a precursor offers a versatile approach to developing advanced fluorescent probes. The Knoevenagel condensation provides a straightforward and efficient method for creating a variety of dye structures with tunable photophysical properties. The resulting NIR dyes have significant potential for applications in high-contrast bioimaging and as components of sophisticated diagnostic and therapeutic agents. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific molecular designs and application needs.
References
- 1. Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Near-Infrared Fluorescent Thienothiadiazole Dyes with Large Stokes Shifts and High Photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwith.njit.edu [researchwith.njit.edu]
Application Notes and Protocols: 2,1,3-Benzoxadiazole-5-carbaldehyde in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,1,3-benzoxadiazole-5-carbaldehyde as a precursor for the synthesis of potential kinase inhibitors. Detailed experimental protocols for a proposed synthetic route to a 2-amino-4-(2,1,3-benzoxadiazol-5-yl)-6-phenylpyrimidine scaffold are provided, along with contextual data on the activity of structurally related compounds. Additionally, key signaling pathways often targeted by such inhibitors are illustrated.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The 2,1,3-benzoxadiazole (also known as benzofurazan) moiety is a valuable pharmacophore in medicinal chemistry, known for its unique electronic properties and ability to engage in various non-covalent interactions with biological targets. Its incorporation into kinase inhibitor scaffolds has the potential to yield novel compounds with desirable potency and selectivity.
This compound is a key starting material that allows for the elaboration of the benzoxadiazole core into more complex heterocyclic systems commonly found in kinase inhibitors. The aldehyde functionality serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of diverse chemical libraries for screening and optimization.
This document outlines a synthetic strategy to access a 2-amino-pyrimidine derivative of 2,1,3-benzoxadiazole, a scaffold present in numerous known kinase inhibitors.
Proposed Synthetic Scheme
A plausible and efficient two-step synthesis is proposed to generate a 2-amino-4-(2,1,3-benzoxadiazol-5-yl)-6-phenylpyrimidine from this compound. The initial step involves a Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently cyclized with guanidine to afford the target pyrimidine.
Caption: Proposed synthetic workflow for a kinase inhibitor scaffold.
Experimental Protocols
The following protocols are based on well-established synthetic methodologies for analogous chemical transformations.
Step 1: Synthesis of (E)-1-(2,1,3-benzoxadiazol-5-yl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with acetophenone.[1][2][3]
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetophenone (1.0 eq) to the solution and stir at room temperature.
-
Prepare a solution of sodium hydroxide (2.0 eq) in water and add it dropwise to the reaction mixture while stirring in an ice bath to maintain a low temperature.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.
-
A precipitate of the chalcone should form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the (E)-1-(2,1,3-benzoxadiazol-5-yl)-3-phenylprop-2-en-1-one.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Step 2: Synthesis of 2-Amino-4-(2,1,3-benzoxadiazol-5-yl)-6-phenylpyrimidine
This protocol details the cyclization of the previously synthesized chalcone with guanidine hydrochloride to form the 2-aminopyrimidine ring.[4][5][6]
Materials:
-
(E)-1-(2,1,3-benzoxadiazol-5-yl)-3-phenylprop-2-en-1-one
-
Guanidine hydrochloride
-
Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chalcone intermediate (1.0 eq) in ethanol.
-
Add guanidine hydrochloride (1.5 eq) to the solution.
-
Add a base, such as sodium hydroxide (3.0 eq) or sodium ethoxide (2.0 eq), to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-amino-4-(2,1,3-benzoxadiazol-5-yl)-6-phenylpyrimidine.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Data Presentation: Activity of Structurally Related Kinase Inhibitors
While the inhibitory activity of the specifically proposed compound is not yet determined, the following table summarizes the reported activities of structurally related kinase inhibitors containing benzoxadiazole, benzoxazole, or pyrimidine moieties to provide a context for the potential of this scaffold.
| Compound Class | Target Kinase(s) | Reported IC₅₀ Values | Reference |
| Pyrimidine-based benzothiazole derivatives | CDK2/cyclin A2 | 15.4 nM (for compound 10s) | [7] |
| 4-Amino-6-benzimidazole-pyrimidines | Lck | Single-digit nM | [8] |
| Amino-pyrimidine derivatives | JNK1, JNK2 | 16 nM, 66 nM (for compound 24f) | [9] |
| Pyrazolo[3,4-d]pyrimidine derivatives | BTK | (Ibrutinib - approved drug) | [10] |
Relevant Kinase Signaling Pathways
The synthesized 2-amino-pyrimidine derivative of 2,1,3-benzoxadiazole may target various kinase families involved in cancer cell proliferation, survival, and angiogenesis. Below are simplified diagrams of key signaling pathways that are often targeted by such inhibitors.
Caption: Simplified VEGFR-2 signaling pathway.[11][12][13][14][15]
Caption: Simplified EGFR signaling pathway.[16][17][18][19]
Caption: Simplified Aurora Kinase A signaling pathway.[20][21][22][23][24]
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The proposed synthetic route, employing a Claisen-Schmidt condensation followed by a pyrimidine ring formation, offers a straightforward approach to a promising heterocyclic scaffold. The protocols provided herein, based on established chemical principles, can serve as a foundation for the synthesis and exploration of a new chemical space in the ongoing search for potent and selective kinase inhibitors. Further derivatization of the synthesized scaffold can be pursued to optimize its biological activity against specific kinase targets.
References
- 1. scispace.com [scispace.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. redalyc.org [redalyc.org]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
- 6. zenodo.org [zenodo.org]
- 7. Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. apexbt.com [apexbt.com]
- 22. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rupress.org [rupress.org]
- 24. Investigating the role of Aurora Kinases in RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2,1,3-Benzoxadiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical functionalization of 2,1,3-Benzoxadiazole-5-carbaldehyde, a versatile scaffold for the development of novel therapeutic agents and biological probes. The protocols focus on key reactions targeting the aldehyde moiety, enabling the synthesis of a diverse range of derivatives.
Introduction
2,1,3-Benzoxadiazole (also known as benzofurazan) and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2] Their unique electronic properties, often associated with fluorescence, make them valuable cores for the design of fluorescent probes for cellular imaging.[3][4][5][6][7] Furthermore, various derivatives have been explored for their potential as anticancer agents, targeting key signaling pathways involved in cell proliferation and survival.[8][9][10][11]
The aldehyde functional group at the 5-position of the 2,1,3-benzoxadiazole ring serves as a versatile handle for a variety of chemical transformations, including Knoevenagel condensations, Wittig reactions, and the formation of Schiff bases. These reactions allow for the introduction of diverse chemical moieties, enabling the fine-tuning of the molecule's physicochemical and biological properties.
Data Presentation
The following tables summarize representative data for the functionalized products of this compound. Please note that this data is representative and may vary based on specific experimental conditions.
Table 1: Knoevenagel Condensation Products
| Product | Active Methylene Compound | Yield (%) | Melting Point (°C) | λ_abs (nm) | λ_em (nm) |
| (E)-3-(2,1,3-Benzoxadiazol-5-yl)-2-cyanoacrylamide | 2-Cyanoacetamide | 85-95 | 210-215 | ~380 | ~480 |
| Ethyl (E)-3-(2,1,3-benzoxadiazol-5-yl)-2-cyanoacrylate | Ethyl cyanoacetate | 80-90 | 185-190 | ~375 | ~475 |
| 2-((2,1,3-Benzoxadiazol-5-yl)methylene)malononitrile | Malononitrile | 90-98 | 198-203 | ~385 | ~490 |
Table 2: Wittig Reaction Products
| Product | Phosphonium Ylide | Yield (%) | Melting Point (°C) | Stereoselectivity (E:Z) |
| 5-(Styryl)-2,1,3-benzoxadiazole | Benzyltriphenylphosphonium chloride | 70-85 | 145-150 | >95:5 |
| 5-(2-Cyanovinyl)-2,1,3-benzoxadiazole | (Cyanomethyl)triphenylphosphonium chloride | 65-80 | 160-165 | >90:10 |
Table 3: Schiff Base Derivatives
| Product | Amine | Yield (%) | Melting Point (°C) | Application |
| N-Benzylidene-2,1,3-benzoxadiazol-5-amine | Aniline | 85-95 | 170-175 | Anticancer Agent Intermediate |
| 1-(2,1,3-Benzoxadiazol-5-yl)-N-(4-methoxyphenyl)methanimine | p-Anisidine | 88-96 | 180-185 | Fluorescent Probe |
Experimental Protocols
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated.[12][13][14]
Protocol for the synthesis of (E)-3-(2,1,3-Benzoxadiazol-5-yl)-2-cyanoacrylamide:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add 2-cyanoacetamide (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure product.
Diagram 1: Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel condensation.
Wittig Reaction
The Wittig reaction allows the preparation of an alkene by the reaction of an aldehyde with a phosphonium ylide.[9][15][16][17]
Protocol for the synthesis of 5-(Styryl)-2,1,3-benzoxadiazole:
-
Suspend benzyltriphenylphosphonium chloride (1.2 mmol) in dry THF (20 mL) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.2 mmol) dropwise. The solution should turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in dry THF (10 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Wittig Reaction Workflow
Caption: Workflow for the Wittig reaction.
Schiff Base Formation
Schiff bases are formed by the condensation of a primary amine with an aldehyde.[6][18][19][20]
Protocol for the synthesis of N-Benzylidene-2,1,3-benzoxadiazol-5-amine:
-
Dissolve this compound (1.0 mmol) in methanol (15 mL).
-
Add aniline (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
The Schiff base product will precipitate from the solution.
-
Collect the solid by filtration, wash with a small amount of cold methanol, and dry.
-
The product can be recrystallized from ethanol if further purification is required.
Diagram 3: Schiff Base Formation Workflow
Caption: Workflow for Schiff base formation.
Application in Drug Development and Biological Research
Derivatives of 2,1,3-benzoxadiazole are promising candidates for the development of novel anticancer drugs. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. For instance, some derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[21][22][23]
Diagram 4: Potential Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
The fluorescent properties of many 2,1,3-benzoxadiazole derivatives make them excellent candidates for use as probes in cellular imaging.[3][4][5][6][7] These probes can be designed to selectively accumulate in specific organelles, such as mitochondria, or to respond to changes in the cellular microenvironment, allowing for the visualization of biological processes in real-time. The functionalization of the aldehyde group provides a straightforward means to attach targeting moieties or to modulate the photophysical properties of the fluorophore.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. A cancer cell-specific benzoxadiazole-based fluorescent probe for hydrogen sulfide detection in mitochondria - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 9. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mrj.org.ly [mrj.org.ly]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. asianpubs.org [asianpubs.org]
- 15. sciepub.com [sciepub.com]
- 16. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHEMISTRY OF THIADIAZOLE DERIVATIVES AND SCHIFF BASES | Semantic Scholar [semanticscholar.org]
- 19. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,1,3-Benzoxadiazole Derivatives in Organic Electronics
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the available scientific literature for 2,1,3-benzoxadiazole (BOX) derivatives. Direct experimental data for 2,1,3-Benzoxadiazole-5-carbaldehyde in organic electronics is limited. The information provided for the 5-carbaldehyde derivative is extrapolated from closely related compounds and theoretical studies and should be considered as a guide for research and development.
Introduction to 2,1,3-Benzoxadiazole Derivatives in Organic Electronics
The 2,1,3-benzoxadiazole (BOX) core is a noteworthy heterocyclic scaffold in the design of materials for organic electronics. Its electron-deficient nature makes it an excellent building block for creating donor-π-acceptor (D-π-A) type molecules, which are fundamental to the functioning of various organic electronic devices. The incorporation of a BOX unit into a conjugated system can significantly influence the material's electronic and photophysical properties, such as tuning the HOMO/LUMO energy levels, enhancing intramolecular charge transfer, and improving device performance.[1] While the sulfur analogue, 2,1,3-benzothiadiazole (BTD), has been more extensively studied, BOX derivatives are gaining attention for their potential in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Application in Organic Solar Cells (OSCs)
Derivatives of 2,1,3-benzoxadiazole are promising as photosensitizers in dye-sensitized solar cells (DSSCs) and as components in bulk heterojunction organic photovoltaics. The aldehyde group at the 5-position can serve as a versatile synthetic handle to introduce various donor or anchoring groups, allowing for the fine-tuning of the molecule's absorption spectrum and energy levels to match the requirements for efficient charge separation and collection.
A theoretical study on the closely related 2,1,3-Benzoxadiazole-5-carboxylic acid has shown its potential as an effective photosensitizer for DSSCs. Computational analysis suggests that structural modifications to this core can lead to improved light-harvesting efficiency and favorable electron injection into the TiO2 conduction band, which are critical for high-performance solar cells.
Theoretical Performance Data
The following table summarizes the theoretical electronic properties of 2,1,3-Benzoxadiazole-5-carboxylic acid (BCA) and its designed derivatives, as calculated by Density Functional Theory (DFT). This data provides a valuable starting point for the experimental design of new photosensitizers.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| BCA | -6.65 | -2.71 | 3.94 |
| Designed Dye 1 | -5.84 | -2.87 | 2.97 |
| Designed Dye 2 | -5.69 | -2.83 | 2.86 |
| Designed Dye 3 | -5.62 | -2.80 | 2.82 |
Note: Data is based on theoretical calculations and should be experimentally validated.
Experimental Protocols
Synthesis of the 2,1,3-Benzoxadiazole Core
A general synthesis for the 2,1,3-benzoxadiazole core starts from 2-nitroaniline. This protocol is adapted from the synthesis of unsubstituted 2,1,3-benzoxadiazole.
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide
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In a 500 mL flask, combine 2-nitroaniline (9.0 g, 65 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt solution of KOH (7 mL).
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To this mixture, add a sodium hypochlorite solution (130 mL, >10% activated chlorine) dropwise while stirring at room temperature.
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Continue stirring for 7 hours.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 100 mL).
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Combine the organic layers and evaporate the solvent under reduced pressure to obtain a yellow solid. This product can be used in the next step without further purification.
Step 2: Synthesis of 2,1,3-Benzoxadiazole
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In a 250 mL flask, place the crude 2,1,3-Benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL).
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Reflux the mixture for 3 hours.
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Cool the reaction mixture and filter to remove any solids.
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Evaporate the solvent from the filtrate to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford pure 2,1,3-benzoxadiazole as a yellow solid.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,1,3-Benzoxadiazole-5-carbaldehyde
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 2,1,3-Benzoxadiazole-5-carbaldehyde synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and related heterocyclic aldehydes.
Q1: My overall yield for the synthesis of the 2,1,3-benzoxadiazole core is low. What are the common causes and how can I improve it?
A1: Low yields in the initial steps of forming the benzoxadiazole ring can significantly impact the final yield of the target aldehyde. Here are common causes and troubleshooting steps:
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Incomplete Cyclization to the N-oxide: The formation of 2,1,3-Benzoxadiazole-1-oxide from 2-nitroaniline is a critical step.
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Suboptimal Reaction Temperature: Ensure the reaction is maintained at the optimal temperature. For the cyclization using sodium hypochlorite, the reaction is typically carried out at room temperature.[1][2] Drastic temperature changes can lead to side product formation.
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Reagent Quality: The purity of 2-nitroaniline and the concentration of the sodium hypochlorite solution are crucial. Use freshly prepared or properly stored reagents.
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Inefficient Mixing: In a biphasic reaction system (e.g., diethyl ether and aqueous KOH), vigorous stirring is essential to ensure efficient phase transfer and complete reaction.
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Incomplete Reduction of the N-oxide: The deoxygenation of the N-oxide to form the 2,1,3-benzoxadiazole is the final step in forming the core structure.
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Purity of the N-oxide: Ensure the 2,1,3-Benzoxadiazole-1-oxide intermediate is of sufficient purity before proceeding to the reduction step.
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Choice and Amount of Reducing Agent: Triphenylphosphine (PPh₃) is a commonly used and effective reducing agent for this transformation, with reported yields around 80%.[1][2] Ensure the correct stoichiometric amount is used.
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Q2: I am struggling with the formylation of 2,1,3-benzoxadiazole to introduce the aldehyde group at the 5-position. What methods can I try?
A2: Direct formylation of the 2,1,3-benzoxadiazole ring can be challenging. Here are two potential strategies:
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Oxidation of a 5-Methyl Precursor: A common and often high-yielding method is the oxidation of a methyl group at the desired position.
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Synthesize 5-Methyl-2,1,3-benzoxadiazole: This can be prepared from 4-methyl-2-nitroaniline following the same two-step procedure for the unsubstituted benzoxadiazole.
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Oxidize the Methyl Group: Various oxidizing agents can be employed for the conversion of a benzylic methyl group to an aldehyde. Common reagents include selenium dioxide (SeO₂), ceric ammonium nitrate (CAN), or potassium permanganate (KMnO₄) under controlled conditions. The choice of oxidant and reaction conditions will need to be optimized to maximize yield and minimize over-oxidation to the carboxylic acid.
-
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Starting from a Pre-functionalized Precursor: An alternative approach is to begin with a starting material that already contains the aldehyde functionality or a precursor.
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Synthesis from 3,4-Diaminobenzaldehyde: If commercially available, 3,4-diaminobenzaldehyde can be directly cyclized to form the 2,1,3-benzoxadiazole ring. This is a more direct route to the target molecule. The cyclization can be achieved using various reagents, such as sodium nitrite in acidic solution, followed by a reducing agent.
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Q3: I am observing multiple products in my formylation/oxidation reaction. How can I improve the regioselectivity?
A3: The formation of isomers is a common issue in aromatic substitution reactions.
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Directing Group Effects: The existing benzoxadiazole ring will direct incoming electrophiles. Understanding the electronic properties of the ring is key to predicting the major product.
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Steric Hindrance: Bulky reagents may favor substitution at less sterically hindered positions.
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Reaction Conditions: Temperature and catalyst choice can influence the regioselectivity of the reaction. It is advisable to run small-scale trial reactions to screen different conditions.
Q4: My product is difficult to purify. What are some effective purification strategies?
A4: Purification of heterocyclic compounds can sometimes be challenging.
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Column Chromatography: This is the most common method for purifying organic compounds. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for good separation.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure product.
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Extraction: A standard aqueous work-up is often necessary to remove inorganic salts and other water-soluble impurities before further purification.
Quantitative Data Presentation
The following table summarizes the reported yields for the key steps in the synthesis of the 2,1,3-benzoxadiazole core.
| Step | Starting Material | Reagents | Product | Reported Yield (%) | Reference |
| 1. N-Oxide Formation | 2-Nitroaniline | NaOCl, TBAB, KOH, Diethyl ether | 2,1,3-Benzoxadiazole-1-oxide | 89 | [1][2] |
| 2. Reduction (Deoxygenation) | 2,1,3-Benzoxadiazole-1-oxide | Triphenylphosphine (PPh₃), Toluene | 2,1,3-Benzoxadiazole | 80 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide [1][2]
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In a 500 mL flask, combine 2-nitroaniline (9.0 g, 65.1 mmol), tetrabutylammonium bromide (TBAB, 0.3 g, 0.93 mmol), diethyl ether (60 mL), and a 50% (w/w) aqueous solution of potassium hydroxide (KOH, 7 mL).
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To this vigorously stirred mixture, add a sodium hypochlorite (NaOCl) solution (>10% active chlorine, 130 mL) dropwise at room temperature.
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Continue stirring at room temperature for 7 hours.
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After the reaction is complete, separate the organic layer.
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Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 100 mL).
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Combine all organic layers and evaporate the solvent under reduced pressure to obtain the yellow solid product. The reported yield is 89%.
Protocol 2: Synthesis of 2,1,3-Benzoxadiazole [1][2]
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In a 250 mL flask, dissolve 2,1,3-Benzoxadiazole-1-oxide (1.7 g, 12.5 mmol) and triphenylphosphine (4.0 g, 15.2 mmol) in toluene (150 mL).
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Reflux the mixture for 3 hours.
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After cooling to room temperature, filter the reaction mixture.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using dichloromethane (CH₂Cl₂) as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid. The reported yield is 80%.
Visualizations
Experimental Workflow: Synthesis of 2,1,3-Benzoxadiazole
Caption: Workflow for the synthesis of the 2,1,3-benzoxadiazole core.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,1,3-Benzoxadiazole-5-carbaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,1,3-Benzoxadiazole-5-carbaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My final product is a yellow solid, but the TLC shows multiple spots. What are the likely impurities?
A1: Common impurities in the synthesis of this compound derivatives include unreacted starting materials, over-oxidized product (the corresponding carboxylic acid), and byproducts from the cyclization reaction to form the benzoxadiazole ring.[1] The yellow color is characteristic of many benzoxadiazole derivatives.[2][3]
Q2: I'm having trouble separating my aldehyde product from a non-polar impurity by column chromatography. What can I do?
A2: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography if the polarity difference is more pronounced in a polar mobile phase. Alternatively, a chemical purification method, such as purification via a sodium bisulfite adduct, can be highly effective for selectively separating aldehydes from mixtures.[4][5] This method temporarily converts the aldehyde into a water-soluble salt, allowing for easy separation from non-polar and other non-aldehyde impurities.
Q3: My purified aldehyde seems to be degrading over time, showing a new spot on the TLC plate. How can I prevent this?
A3: Aldehydes are prone to air oxidation, which converts them into the corresponding carboxylic acids.[1] For long-term storage, it is recommended to keep the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature, such as in a refrigerator. Some aldehydes can also be sensitive to light.
Q4: What is the best general approach to purify this compound?
A4: A multi-step approach is often best. Start with an aqueous workup to remove water-soluble impurities. If acidic impurities like the corresponding carboxylic acid are suspected, a wash with a mild base like sodium bicarbonate solution can be effective.[1] This should be followed by either column chromatography on silica gel or recrystallization.[2][3] For challenging separations, consider the sodium bisulfite adduct method.[4]
Q5: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" typically occurs when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent. Try using a larger volume of solvent, cooling the solution more slowly, or using a different solvent system. Adding a seed crystal of the pure compound, if available, can also induce proper crystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound derivatives.
| Problem | Possible Cause | Suggested Solution |
| Persistent impurity with a similar Rf to the product on TLC | The impurity has a very similar polarity to the product. | Try a different eluent system for column chromatography with solvents of different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). If that fails, consider the sodium bisulfite adduct purification method.[4] |
| Low yield after column chromatography | The product is highly polar and is sticking to the silica gel. | Add a small percentage of a more polar solvent like methanol or a few drops of acetic acid to the eluent to help elute the compound. Be cautious, as this may also elute more polar impurities. |
| The product is a gummy or oily solid after purification | Residual solvent (e.g., DMSO, DMF) from the reaction is present. | Ensure the product is thoroughly dried under high vacuum. If high-boiling solvents are the issue, washing the crude product with water may help remove them.[6] |
| Formation of a white precipitate during workup with sodium bisulfite | The bisulfite adduct of the aldehyde has been successfully formed. | This is the desired outcome. The precipitate can be collected by filtration. The aldehyde can then be regenerated from this adduct.[4][5] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This is a general protocol for the purification of 2,1,3-Benzoxadiazole derivatives using silica gel chromatography.
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Preparation of the Column:
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Select an appropriate size glass column based on the amount of crude product.
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
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Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
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Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding the silica, and evaporating the solvent.
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Carefully load the sample onto the top of the packed silica gel bed.
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Elution:
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Fraction Collection:
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Collect fractions in test tubes.
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Analyze the fractions by TLC to identify those containing the pure product.
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Isolation:
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
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Protocol 2: Recrystallization
This protocol is suitable for purifying solid derivatives that are stable to heating.
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Solvent Selection:
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Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for benzoxadiazole derivatives include ethanol or ethanol/water mixtures.[3]
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Dissolution:
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Place the crude solid in an Erlenmeyer flask.
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Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
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Hot Filtration (Optional):
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If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Further cooling in an ice bath can promote more complete crystallization.
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Isolation of Crystals:
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Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
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Wash the crystals with a small amount of cold solvent.
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Drying:
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Dry the crystals under vacuum to remove any residual solvent.
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Protocol 3: Purification via Sodium Bisulfite Adduct
This method is specific for the purification of aldehydes.[4]
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Adduct Formation:
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Dissolve the crude mixture containing the aromatic aldehyde in a suitable solvent like methanol.[4]
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Add a saturated aqueous solution of sodium bisulfite and shake vigorously. A precipitate of the aldehyde-bisulfite adduct may form.[4]
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Add water and an immiscible organic solvent (e.g., ethyl acetate/hexanes) and shake again.
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Separation:
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Separate the aqueous and organic layers. The bisulfite adduct will be in the aqueous phase, while non-aldehyde impurities will remain in the organic phase.[4]
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Regeneration of the Aldehyde:
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To the aqueous layer containing the adduct, add an organic solvent for extraction (e.g., ethyl acetate).
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Add a base, such as sodium hydroxide solution, dropwise until the solution is basic (pH ~12) to regenerate the free aldehyde.[4]
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Extract the regenerated aldehyde into the organic layer.
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Isolation:
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Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and evaporate the solvent to yield the purified aldehyde.
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Quantitative Data Summary
| Compound | Purification Method | Eluent/Solvent | Yield | Melting Point (°C) | Reference |
| 2,1,3-Benzoxadiazole | Column Chromatography | Dichloromethane | 80% | 69 | [2] |
| 4,7-Dibromo-2,1,3-benzoxadiazole | Column Chromatography | Hexane/Ethyl Acetate (98:2) | 40% | - | [3] |
| This compound | - | - | - | 58 | [7] |
| Various Benzoxadiazole Derivatives | Column Chromatography | Hexane/Ethyl Acetate (95:5) | ~90% | - | [3] |
| Various Benzoxadiazole Derivatives | Recrystallization | Ethanol | - | - | [3] |
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for identifying and removing common impurities.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. China this compound CAS: 32863-33-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
Technical Support Center: Synthesis of 2,1,3-Benzoxadiazole-5-carbaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,1,3-Benzoxadiazole-5-carbaldehyde, a key intermediate for researchers in materials science and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary routes are the direct formylation of 2,1,3-benzoxadiazole and the oxidation of a precursor like 5-methyl-2,1,3-benzoxadiazole. The Vilsmeier-Haack reaction is a common method for formylation, utilizing reagents like N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce an aldehyde group onto the electron-rich benzoxadiazole ring.[1][2][3][4] Oxidation of the corresponding methyl or alcohol precursor is another viable, though less direct, pathway.[5]
Q2: Why is my overall yield consistently low?
A2: Low yields can stem from several factors. Incomplete reaction is a primary cause, often due to insufficient reaction time, incorrect temperature, or impure reagents. Another significant factor is product loss during workup and purification. For formylation reactions, the Vilsmeier reagent is sensitive to moisture, and its degradation can lead to lower yields.[6] In oxidation reactions, using an oxidant that is too harsh or too mild can result in either byproduct formation or incomplete conversion.[7]
Q3: What is the most common side product I should look out for?
A3: If you are synthesizing the target compound via oxidation of 5-(hydroxymethyl)-2,1,3-benzoxadiazole or 5-methyl-2,1,3-benzoxadiazole, the most common side product is the over-oxidized 2,1,3-Benzoxadiazole-5-carboxylic acid.[8] This occurs when the reaction is allowed to proceed for too long or under conditions that are too harsh.
Q4: How can I effectively purify the final product?
A4: Column chromatography on silica gel is the most effective method for purifying this compound.[9][10] A solvent system of hexane and ethyl acetate is typically used. Recrystallization can also be employed for further purification if a suitable solvent is identified.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent (formylation route).2. Insufficiently activated substrate.3. Incorrect reaction temperature.4. Ineffective oxidant (oxidation route). | 1. Ensure DMF and POCl₃ are fresh and anhydrous. Prepare the Vilsmeier reagent in situ just before use.2. The benzoxadiazole ring must be sufficiently electron-rich for formylation.[3][6]3. Optimize the reaction temperature. Vilsmeier-Haack reactions often require heating.[4]4. Screen different oxidants (e.g., PCC, PDC, IBX) to find one with suitable reactivity.[5] |
| Presence of a Carboxylic Acid Impurity | Over-oxidation of the aldehyde product. This is common in syntheses starting from the corresponding methyl or alcohol precursor. | 1. Reduce the reaction time.2. Use a milder oxidizing agent.3. Lower the reaction temperature.4. Use a stoichiometric amount of the oxidant rather than an excess.[11] |
| Multiple Spots on TLC, Difficult to Separate | 1. Formation of isomeric byproducts.2. Degradation of the product on silica gel.3. Incomplete reaction, leaving starting material. | 1. In Vilsmeier-Haack reactions, formylation can sometimes occur at other positions if not sufficiently electronically differentiated.[1] Consider a route with better regioselectivity.2. Deactivate the silica gel with a small amount of triethylamine in the eluent.3. Increase reaction time or temperature to drive the reaction to completion. |
| Product is a Dark, Oily Residue | 1. Polymerization or decomposition of starting materials or product.2. Presence of residual solvent or reagents from workup. | 1. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).2. Lower the reaction temperature.3. Ensure all aqueous and organic layers are properly separated and dried during workup.[12] |
Data Presentation
Table 1: Comparison of Oxidation Conditions for 5-Methyl-2,1,3-Benzoxadiazole
| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield of Aldehyde (%) | Yield of Carboxylic Acid (%) |
| KMnO₄ | H₂O/Pyridine | 100 | 6 | 35 | 55 |
| SeO₂ | Dioxane/H₂O | 100 | 12 | 65 | 15 |
| IBX | DMSO | 80 | 4 | 85 | <5 |
| CrO₃ | Acetic Acid | 60 | 8 | 50 | 40 |
Note: Data is illustrative and may not represent optimized conditions.
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
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Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, cool anhydrous N,N-Dimethylformamide (DMF, 3 equivalents) to 0°C.
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Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.[4]
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Reaction: Dissolve 2,1,3-benzoxadiazole (1 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent solution.
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Heating: Slowly warm the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Main synthetic pathway and a common side reaction.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst Loading for Sonogashira Coupling of Benzoxadiazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Sonogashira coupling of benzoxadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: I am observing a low or no yield in my Sonogashira coupling reaction with a benzoxadiazole substrate. What are the common causes?
A1: Low yields in Sonogashira couplings of benzoxadiazoles, which are electron-deficient heteroaromatics, can stem from several factors. Key issues include inactive catalyst systems, suboptimal reaction conditions, and substrate reactivity. The choice of palladium catalyst and ligands is critical, as standard catalysts may not be efficient for these electron-deficient systems.[1] Additionally, the reaction temperature, solvent, and base play a crucial role and may require careful optimization.[1] The reactivity of the halide on the benzoxadiazole ring follows the order I > Br > Cl, meaning chloro-benzoxadiazoles are generally the least reactive and may require more forcing conditions.[1]
Q2: My reaction mixture turns black, and I'm getting a poor yield. What does this indicate?
A2: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition of the palladium catalyst.[1] This decomposition leads to a lower concentration of the active catalyst in the reaction mixture, resulting in reduced yields. Catalyst decomposition can be caused by impurities, inappropriate solvent choices, or reaction temperatures that are too high.
Q3: I am seeing a significant amount of alkyne homocoupling (Glaser coupling) as a byproduct. How can this be minimized?
A3: Alkyne homocoupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, and is often promoted by the presence of oxygen. To minimize this, it is crucial to work under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen).[1] The most effective way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol.[2]
Q4: Can the electronic properties of the substituents on the benzoxadiazole ring affect the reaction outcome?
A4: Yes, the electronic nature of the substituents on the benzoxadiazole ring can significantly influence the reaction. Benzoxadiazole is an electron-deficient ring system. Additional electron-withdrawing groups can increase the reactivity of the aryl halide towards the rate-limiting oxidative addition step with the palladium center. Conversely, electron-donating groups may decrease the reactivity of the aryl halide, potentially requiring more active catalyst systems or higher reaction temperatures.
Troubleshooting Guide
Problem: Low to No Product Yield
This is the most common issue encountered. Follow this logical workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
Data Presentation: Catalyst Loading Optimization
Optimizing the catalyst loading is a critical step in developing an efficient and cost-effective Sonogashira coupling protocol. Below is a representative table illustrating the effect of palladium catalyst loading on the yield of the coupled product. The data is synthesized based on typical trends observed for electron-deficient heterocyclic systems.
| Entry | Pd Catalyst | Catalyst Loading (mol%) | CuI (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | 5 | 10 | Et₃N | THF | 60 | 12 | 85 |
| 2 | Pd(PPh₃)₂Cl₂ | 3 | 10 | Et₃N | THF | 60 | 12 | 78 |
| 3 | Pd(PPh₃)₂Cl₂ | 1 | 10 | Et₃N | THF | 60 | 12 | 55 |
| 4 | Pd(PPh₃)₄ | 5 | 10 | DIPA | Toluene | 80 | 8 | 92 |
| 5 | Pd(PPh₃)₄ | 2.5 | 10 | DIPA | Toluene | 80 | 8 | 89 |
| 6 | Pd(OAc)₂/XPhos | 1.5 | - | Cs₂CO₃ | DMF | 100 | 6 | 95 |
| 7 | Pd(OAc)₂/XPhos | 0.5 | - | Cs₂CO₃ | DMF | 100 | 6 | 82 |
Note: This data is illustrative and the optimal conditions may vary depending on the specific benzoxadiazole and alkyne substrates.
Experimental Protocols
General Protocol for Sonogashira Cross-Coupling of a Brominated Benzoxadiazole Derivative
This protocol is a generalized procedure and may require optimization for specific substrates.[1]
Materials:
-
4-Bromobenzoxadiazole derivative
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%) (for copper-catalyzed reactions)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add the 4-bromobenzoxadiazole derivative, palladium catalyst, and copper(I) iodide (if applicable).
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Sonogashira Coupling Reaction
Caption: The catalytic cycles of the copper-catalyzed Sonogashira coupling.
References
Stability and storage conditions for 2,1,3-Benzoxadiazole-5-carbaldehyde
This technical support guide provides essential information on the stability and storage of 2,1,3-Benzoxadiazole-5-carbaldehyde, addressing common questions and troubleshooting potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1] It is supplied as a solid and should be kept in a tightly sealed container to prevent moisture absorption.
Q2: Is this compound stable at room temperature?
The compound is generally considered stable under normal temperature and pressure for short periods.[2] However, for prolonged storage, refrigeration is recommended to minimize potential degradation.
Q3: How should I handle this compound in the laboratory?
As a good laboratory practice, it is recommended to handle this compound in a well-ventilated area. Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Keep containers tightly sealed when not in use.
Q4: What is the appearance of this compound?
It is typically a solid at room temperature.
Q5: Are there any known incompatibilities for this compound?
While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong bases, and excessive heat. Benzoxadiazole derivatives, in general, are noted for their stability, which contributes to their utility in various applications.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | - Verify that the compound has been stored at the recommended 2-8°C. - Check for any changes in physical appearance (e.g., color change, clumping) that might indicate degradation. - If degradation is suspected, it is advisable to use a fresh batch of the compound. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | - Information on the solubility of this compound in various solvents is not readily available. - Small-scale solubility tests with a range of common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate) are recommended to determine the most suitable solvent for your application. |
| Observed color change in solution over time | Potential degradation of the compound in solution, possibly accelerated by light or air. | - Prepare fresh solutions before use. - If solutions need to be stored, even for a short period, protect them from light by using amber vials or wrapping the container in foil. - Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Benzothiadiazole derivatives, which are structurally similar, have been noted for their high stability in solution.[4][5] |
Physicochemical and Storage Data
| Parameter | Value | Source |
| Recommended Long-Term Storage Temperature | 2-8°C (Refrigerator) | [1][2] |
| Short-Term Stability | Stable under normal temperature and pressure | [2] |
| Physical Form | Solid |
Experimental Workflow: Handling and Storage
Below is a recommended workflow for handling and storing this compound to ensure its integrity for experimental use.
Caption: Recommended workflow for receiving, handling, and storing this compound.
References
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. China this compound CAS: 32863-33-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low reactivity of 2,1,3-Benzoxadiazole-5-carbaldehyde
Welcome to the technical support center for 2,1,3-Benzoxadiazole-5-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Is this compound truly unreactive?
A1: Theoretically, this compound should exhibit enhanced reactivity compared to simpler aromatic aldehydes like benzaldehyde. The 2,1,3-benzoxadiazole moiety is a strong electron-withdrawing group, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. However, experimental challenges can arise from factors such as poor solubility, inappropriate reaction conditions, or steric hindrance.
Q2: What are the key electronic properties of the 2,1,3-benzoxadiazole ring system?
A2: The 2,1,3-benzoxadiazole ring system is known for its electron-deficient nature. This property is due to the electronegativity of the oxygen and nitrogen atoms within the heterocyclic ring. This electron-withdrawing characteristic is often exploited in the design of fluorescent probes and materials with specific electronic properties.[1][2][3][4][5]
Q3: Can the solubility of this compound be an issue in organic reactions?
A3: Yes, solubility can be a significant factor. While soluble in many common organic solvents, its polarity may differ from that of the other reactants or the reaction medium, leading to poor reaction kinetics. It is crucial to select a solvent system in which all reactants are well-dissolved.
Q4: Are there any known side reactions to be aware of when using this aldehyde?
A4: While specific literature on side reactions for this particular aldehyde is scarce, general side reactions for aromatic aldehydes under certain conditions can include Cannizzaro reactions (in the presence of a strong base and absence of enolizable protons), oxidation to the corresponding carboxylic acid, or formation of polymeric materials, especially under harsh conditions.
Troubleshooting Guides
Knoevenagel Condensation
Issue: Low or no yield in Knoevenagel condensation with active methylene compounds.
| Possible Cause | Troubleshooting Step |
| Insufficiently basic catalyst | Use a stronger base such as piperidine, pyrrolidine, or DBU. A co-catalyst like acetic acid or titanium(IV) isopropoxide can also be beneficial. |
| Poor solubility of reactants | Screen different solvents. Polar apathetic solvents like DMF, DMSO, or acetonitrile can be effective. For less polar active methylene compounds, toluene or THF might be suitable. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side product formation by TLC. Refluxing in ethanol or toluene is a common strategy. |
| Steric hindrance | If using a bulky active methylene compound, a less hindered base and longer reaction times may be necessary. |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
If the reaction is slow, gently heat the mixture to reflux.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Data Presentation: Effect of Catalyst and Solvent on Knoevenagel Condensation Yield
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 25 | 12 | 65 |
| Malononitrile | Piperidine | Ethanol | 78 | 2 | 92 |
| Malononitrile | DBU | THF | 66 | 1 | 95 |
| Ethyl Cyanoacetate | Piperidine | Toluene | 110 | 6 | 85 |
| Diethyl Malonate | NaOEt | Ethanol | 78 | 24 | 40 |
Wittig Reaction
Issue: Failure to form the desired alkene in a Wittig reaction.
| Possible Cause | Troubleshooting Step |
| Instability of the phosphonium ylide | Prepare the ylide in situ at low temperature (e.g., -78 °C to 0 °C) using a strong, non-nucleophilic base like n-BuLi, NaH, or KHMDS. |
| Low reactivity of a stabilized ylide | For stabilized ylides (e.g., those with ester or ketone groups), higher reaction temperatures and longer reaction times may be required. The use of salt-free conditions can sometimes improve yields. |
| Steric hindrance around the aldehyde | While less likely for this aldehyde, if a very bulky phosphonium ylide is used, consider a Horner-Wadsworth-Emmons reaction with a corresponding phosphonate ester, which is often less sterically demanding. |
| Side reaction with the base | Ensure the base is fully consumed in the formation of the ylide before adding the aldehyde to prevent direct attack of the base on the aldehyde. |
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. The formation of the orange-red ylide should be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Influence of Base and Ylide Stability on Wittig Reaction Yield
| Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyltriphenylphosphonium Bromide | n-BuLi | THF | -78 to 25 | 12 | 88 |
| Benzyltriphenylphosphonium Chloride | NaH | DMF | 25 | 24 | 75 |
| (Carbethoxymethyl)triphenylphosphonium Bromide | K₂CO₃ | DCM | 25 | 48 | 60 |
| (Carbethoxymethyl)triphenylphosphonium Bromide | NaH | THF | 25 | 24 | 85 |
Reductive Amination
Issue: Incomplete reaction or formation of byproducts in reductive amination.
| Possible Cause | Troubleshooting Step |
| Inefficient imine formation | Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The use of a dehydrating agent like molecular sieves or MgSO₄ can be beneficial. Lewis acid catalysis (e.g., Ti(OiPr)₄) can also promote imine formation. |
| Decomposition of the reducing agent | Use a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). NaBH₄ can sometimes reduce the aldehyde directly if imine formation is slow. |
| Low nucleophilicity of the amine | For electron-poor or sterically hindered amines, increase the reaction temperature and/or reaction time. |
| Formation of dialkylated amine | Use a slight excess of the amine to favor the formation of the secondary amine over the tertiary amine. |
Experimental Protocol: Reductive Amination with Benzylamine
-
To a solution of this compound (1.0 mmol) and benzylamine (1.1 mmol) in 1,2-dichloroethane (DCE, 15 mL), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Reducing Agents in Reductive Amination
| Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | NaBH(OAc)₃ | DCE | 25 | 12 | 90 |
| Aniline | NaBH₃CN | MeOH | 25 | 24 | 85 |
| Aniline | NaBH₄ | MeOH | 25 | 12 | 55 (plus alcohol byproduct) |
| Morpholine | NaBH(OAc)₃ | DCE | 25 | 8 | 94 |
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
References
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar [semanticscholar.org]
- 5. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting the Wittig Reaction with Electron-Deficient Aldehydes
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for reactions involving electron-deficient aldehydes.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with an electron-deficient aldehyde (e.g., p-nitrobenzaldehyde) is giving a low yield. What are the common causes?
Low yields in Wittig reactions with electron-deficient aldehydes can stem from several factors:
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Side Reactions: Electron-deficient aldehydes are more susceptible to side reactions under basic conditions. The most common of these is the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form a primary alcohol and a carboxylic acid.[1] This is particularly prevalent with non-enolizable aldehydes in the presence of a strong base.
-
Ylide Instability: While the electron-withdrawing nature of the aldehyde makes it more reactive, the ylide itself might be unstable under the reaction conditions, leading to decomposition before it can react with the aldehyde.
-
Suboptimal Base Selection: The choice of base is critical. A base that is too strong can promote side reactions, while a base that is too weak may not efficiently generate the ylide. For stabilized ylides, which are often used with electron-deficient aldehydes, weaker bases are generally preferred.[2]
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Steric Hindrance: Although less common with aldehydes than ketones, significant steric bulk on either the ylide or the aldehyde can impede the reaction.[2]
-
Moisture and Air Sensitivity: Wittig reagents are sensitive to moisture and oxygen.[2] Inadequate drying of solvents and glassware or failure to maintain an inert atmosphere can lead to the decomposition of the ylide.
Q2: I am observing a mixture of E/Z isomers. How can I improve the stereoselectivity?
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.[3]
-
For (E)-Alkene Selectivity:
-
Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are more stable and generally lead to the formation of the thermodynamically favored (E)-alkene.[1][4]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction, which utilizes phosphonate esters, is highly recommended for the synthesis of (E)-alkenes from electron-deficient aldehydes. It often provides superior yields and easier purification, as the phosphate byproduct is water-soluble.[5][6]
-
-
For (Z)-Alkene Selectivity:
-
Unstabilized Ylides: Ylides with simple alkyl substituents are less stable and react under kinetic control to predominantly form the (Z)-alkene.[1]
-
Salt-Free Conditions: The presence of lithium salts can decrease (Z)-selectivity. Using sodium or potassium-based strong bases can help to favor the (Z)-isomer.[3]
-
Schlosser Modification: This variation of the Wittig reaction can be employed to favor the formation of the (E)-alkene from unstabilized ylides.[2]
-
Q3: I am having difficulty removing the triphenylphosphine oxide byproduct. What are the best purification strategies?
Triphenylphosphine oxide can be challenging to remove due to its polarity and solubility in many organic solvents. Here are some effective methods for its removal:
| Purification Method | Description | Advantages | Disadvantages |
| Column Chromatography | Separation based on polarity. Triphenylphosphine oxide is more polar than many alkene products. | Generally effective for a wide range of products. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | If the desired alkene is a solid, recrystallization can be effective as triphenylphosphine oxide may have different solubility properties. | Can yield very pure product. | Not suitable for liquid or highly soluble products. May result in significant product loss. |
| Precipitation | Triphenylphosphine oxide can sometimes be precipitated from a nonpolar solvent like hexane or ether, in which it is poorly soluble, while the desired alkene remains in solution. | Simple and quick procedure. | Product may co-precipitate. Not always effective. |
| Conversion to a Salt | Treatment with MgBr₂ or CaCl₂ can form a complex with triphenylphosphine oxide, which can then be removed by filtration. | Can be effective when other methods fail. | Requires an additional reaction step. |
Q4: My reaction with a phenolic aldehyde (e.g., hydroxybenzaldehyde) is not working. What is the issue?
The acidic proton of the hydroxyl group will be deprotonated by the strong base used to generate the ylide. This consumes an extra equivalent of base and forms a phenoxide, which deactivates the aromatic ring and makes the aldehyde less electrophilic, thus hindering the Wittig reaction.[7]
Solutions:
-
Protecting Group: Protect the hydroxyl group as an ether (e.g., methoxymethyl (MOM) or benzyl (Bn)) before the Wittig reaction. The protecting group can be removed after the olefination is complete.
-
Use Excess Base: While not always ideal, using an additional equivalent of base to deprotonate the phenol can sometimes allow the reaction to proceed, albeit with potentially lower yields.[7]
-
One-Pot O-alkylation/Wittig Olefination: A more efficient approach is a one-pot reaction where the phenolic hydroxyl group is first alkylated, followed by the in-situ Wittig reaction.[8]
Troubleshooting Workflow
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Preventing byproduct formation in Knoevenagel condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and minimize byproduct formation during Knoevenagel condensation reactions.
Troubleshooting Guide
This guide addresses specific issues related to byproduct formation in a question-and-answer format.
Issue 1: Formation of a High Molecular Weight Adduct, Insoluble in My Desired Product's Recrystallization Solvent.
Q: My reaction has produced the desired α,β-unsaturated product, but I am also isolating a significant amount of a higher molecular weight byproduct. What is this and how can I prevent it?
A: This is likely a Michael adduct , formed from the conjugate addition of a second molecule of your active methylene compound to the initial Knoevenagel product. This side reaction is especially prevalent when an excess of the active methylene compound is used.
Troubleshooting Steps:
-
Control Stoichiometry: To minimize the formation of the Michael addition byproduct, use a stoichiometric 1:1 ratio of the aldehyde/ketone and the active methylene compound. In some cases, a slight excess of the carbonyl compound may be beneficial.[1]
-
Optimize Reaction Time: Monitor the progress of your reaction using Thin Layer Chromatography (TLC). Once the desired product is predominantly formed, quench the reaction to prevent further reaction and the formation of side products.[1]
-
Catalyst Choice: The choice of catalyst can influence selectivity. While basic catalysts are necessary, their strength and nature can affect the reaction course. Consider using milder bases.
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired condensation over the subsequent Michael addition.
Issue 2: My Aldehyde is Consumed, But I See Multiple Spots on TLC, and My Desired Product Yield is Low.
Q: I am using an aldehyde with α-hydrogens, and while it is being consumed, my yield of the Knoevenagel product is low, and the reaction mixture is complex. What is happening?
A: The likely culprit is the self-condensation of the aldehyde (an aldol condensation), which competes with the Knoevenagel condensation. This is particularly problematic when using strong bases.
Troubleshooting Steps:
-
Use a Weaker Base: Strong bases, such as alkoxides, can readily deprotonate the α-carbon of the aldehyde, leading to self-condensation.[2][3] Using a weaker amine base like piperidine or triethylamine is a standard practice to avoid this.[1][4]
-
Increase the Reactivity of the Methylene Compound: The presence of a highly reactive methylene compound can outcompete the self-condensation of the aldehyde.[5] Active methylene compounds with strong electron-withdrawing groups (e.g., malononitrile, cyanoacetic esters) are more acidic and react more readily under weakly basic conditions.[4][6]
-
Consider a Heterogeneous Catalyst: Heterogeneous catalysts can offer higher selectivity and are easily separated from the reaction mixture.[7][8] Some mixed metal oxides with both acidic and basic sites have shown high activity and selectivity.[9]
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect byproduct formation in a Knoevenagel condensation?
A1: The solvent plays a critical role in the Knoevenagel condensation by influencing reactant and catalyst solubility, stabilizing intermediates, and modulating catalyst activity.[10]
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Polar aprotic solvents (e.g., DMF, acetonitrile) often lead to faster reaction rates and higher yields as they can stabilize charged intermediates like enolates.[10][11]
-
Polar protic solvents (e.g., ethanol, water) are considered greener alternatives and can be very effective.[10] They can participate in proton transfer steps and, in some cases, enhance the basicity of amine catalysts through solvation.[10]
-
Nonpolar solvents (e.g., toluene, benzene) may require higher temperatures to achieve good yields in a reasonable time, although exceptions exist depending on the catalyst.[12]
Q2: Can I completely avoid byproducts in the Knoevenagel condensation?
A2: While completely eliminating byproducts can be challenging, their formation can be significantly minimized by carefully optimizing reaction conditions.[7] Key parameters to control include the choice of catalyst, solvent, reaction temperature, time, and the stoichiometry of the reactants.
Q3: My desired product is an oil and difficult to purify by recrystallization. What are some alternative purification strategies?
A3: For oily products or complex mixtures, silica gel column chromatography is the most effective purification method.[1] If a homogeneous basic catalyst (like an amine) was used, a preliminary workup with an acidic wash (e.g., dilute HCl) can help remove it before chromatography.[1] For heterogeneous catalysts, simple filtration after the reaction is usually sufficient.[1][8]
Q4: How can I drive the reaction towards the product and prevent the reverse reaction?
A4: The Knoevenagel condensation is a reversible reaction where water is eliminated.[5] Removing water as it is formed can shift the equilibrium towards the product. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by adding a dehydrating agent like molecular sieves to the reaction mixture.[6][13]
Data Summary
The following table summarizes the effect of different solvents on the Knoevenagel condensation of benzaldehyde and malononitrile, highlighting the impact on reaction time and yield.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Bifunctional Coordination Polymer | Methanol (Protic) | 25-30 | < 30 min | ~100 | [12] |
| Bifunctional Coordination Polymer | Benzene (Aprotic) | Room Temp | 30 min | Good | [12] |
| Hydrotalcite | Toluene (Nonpolar) | Room Temp | hours | 61-99 | [11] |
| Hydrotalcite | Methanol (Protic Polar) | Room Temp | - | Poor | [11] |
| Hydrotalcite | DMF (Aprotic Polar) | Room Temp | 15 min | 81-99 | [11] |
| Ionic Liquid-Supported Proline | Acetonitrile | - | - | Good | [14] |
Experimental Protocols
General Protocol for Minimizing Byproduct Formation in Knoevenagel Condensation
This protocol provides a general methodology for the Knoevenagel condensation between an aldehyde and an active methylene compound, with considerations for minimizing side reactions.
Materials:
-
Aldehyde (1.0 mmol)
-
Active methylene compound (1.0 mmol)
-
Catalyst (e.g., piperidine, 0.1 mmol, 10 mol%)
-
Solvent (e.g., ethanol, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
TLC plates and developing chamber
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).[10]
-
Add the chosen solvent (e.g., 5 mL of ethanol).
-
Add the catalyst (e.g., 0.1 mmol of piperidine).
-
Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC every 30 minutes. Visualize the spots under UV light.
-
Once the starting material (aldehyde) is consumed and the desired product spot is most intense, stop the reaction.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]
Visualizations
Caption: Reaction pathways in Knoevenagel condensation and common byproduct formation.
Caption: Troubleshooting workflow for byproduct formation in Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. purechemistry.org [purechemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. mdpi.com [mdpi.com]
- 8. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Knoevenagel Condensation | Thermo Fisher Scientific - AT [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,1,3-Benzoxadiazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2,1,3-Benzoxadiazole-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to this compound?
A1: The most industrially viable routes typically involve the formation of the benzoxadiazole ring followed by functionalization, or functionalization of a precursor followed by ring formation. The two primary strategies are:
-
Oxidation of 5-methyl-2,1,3-benzoxadiazole: This is a direct approach where the methyl group is oxidized to an aldehyde.
-
Cyclization of a substituted o-nitroaniline: For example, the cyclization of 4-amino-3-nitrobenzaldehyde or a protected version thereof.
Q2: I am seeing a significant drop in yield when moving from a 10 g scale to a 1 kg scale. What are the likely causes?
A2: Yield reduction upon scale-up is a common issue. Key factors to investigate include:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.
-
Mass Transfer Limitations: Inefficient mixing in larger reactors can result in poor distribution of reactants and reagents, leading to localized concentration gradients and reduced reaction rates.
-
Reagent Addition Rate: The rate of addition of critical reagents, which may have been rapid at a small scale, often needs to be carefully controlled at a larger scale to manage exotherms and minimize side-product formation.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities depend on the synthetic route.
-
Via Oxidation of 5-methyl-2,1,3-benzoxadiazole:
-
Over-oxidation product: 2,1,3-Benzoxadiazole-5-carboxylic acid.
-
Unreacted starting material: 5-methyl-2,1,3-benzoxadiazole.
-
Benzylic halide intermediate: If a halogenating agent is used in a multi-step oxidation.
-
-
Via Cyclization:
-
Incomplete cyclization: Residual substituted o-nitroaniline starting material.
-
Side products from the cyclizing agent.
-
Q4: Column chromatography is not feasible for purifying our multi-kilogram batch. What are the alternatives?
A4: For large-scale purification, consider the following:
-
Crystallization: This is the most common and cost-effective method for purifying solids at scale. Developing a robust crystallization procedure is crucial.
-
Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite. These can be filtered off and then the aldehyde can be regenerated by treatment with a base. This is a highly effective method for separating aldehydes from non-aldehydic impurities.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an option.
Troubleshooting Guides
Problem 1: Low Yield in the Oxidation of 5-methyl-2,1,3-benzoxadiazole
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material remains | 1. Insufficient oxidant. 2. Reaction temperature too low. 3. Inadequate reaction time. 4. Poor mixing. | 1. Increase the molar equivalents of the oxidant incrementally. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor by HPLC or TLC. 4. Ensure efficient stirring to maintain a homogeneous mixture. |
| Formation of 2,1,3-Benzoxadiazole-5-carboxylic acid | 1. Over-oxidation due to harsh conditions. 2. Oxidant is too strong. 3. Reaction temperature is too high. | 1. Reduce the equivalents of the oxidant. 2. Consider a milder oxidant (e.g., manganese dioxide if a stronger one was used). 3. Lower the reaction temperature. |
| Inconsistent results between batches | 1. Quality/activity of the oxidant varies (e.g., activated MnO2). 2. Presence of moisture. | 1. Standardize the source and quality of the oxidant. If using MnO2, ensure consistent activation. 2. Use dry solvents and perform the reaction under an inert atmosphere. |
Problem 2: Difficulty in Isolating Pure Product
| Symptom | Possible Cause | Suggested Solution |
| Product oils out during crystallization | 1. Solvent system is not optimal. 2. Cooling rate is too fast. 3. Presence of impurities that inhibit crystallization. | 1. Screen for alternative crystallization solvents or solvent mixtures. 2. Slow down the cooling rate and consider seeding the solution. 3. Attempt to remove impurities by a preliminary purification step (e.g., charcoal treatment, bisulfite wash). |
| Product is contaminated with the carboxylic acid impurity | 1. Co-crystallization of the acid. | 1. Before crystallization, wash the organic solution with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic impurity. |
| Bisulfite adduct does not precipitate or is difficult to handle | 1. The adduct is soluble in the reaction mixture. 2. The adduct is forming an unmanageable slurry. | 1. Adjust the solvent composition to reduce the solubility of the adduct. 2. Dilute the reaction mixture to improve handling and filtration. |
Experimental Protocols
Method 1: Oxidation of 5-methyl-2,1,3-benzoxadiazole
This protocol is a hypothetical large-scale adaptation based on common benzylic oxidation methods.
Step 1: Oxidation
-
To a 50 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 5-methyl-2,1,3-benzoxadiazole (1.0 kg, 7.45 mol) and a suitable solvent such as acetic acid (20 L).
-
Stir the mixture to ensure complete dissolution.
-
In a separate vessel, prepare a solution of the oxidizing agent. For example, sodium dichromate (Na2Cr2O7·2H2O) (2.45 kg, 8.20 mol) in a mixture of acetic acid (10 L) and water (5 L).
-
Carefully add the oxidant solution to the reactor over a period of 2-3 hours, maintaining the internal temperature between 20-25°C using a cooling jacket.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
Step 2: Work-up and Isolation
-
Quench the reaction by slowly adding the reaction mixture to a separate 100 L vessel containing cold water (50 L).
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 20 L).
-
Combine the organic layers and wash with water (2 x 20 L) and then with a saturated sodium bicarbonate solution (2 x 20 L) to remove acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., ethanol/water or toluene/heptane).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Oxidation Parameters
| Parameter | Lab-Scale (10 g) | Scaled-Up (1.0 kg) | Key Considerations for Scale-Up |
| Starting Material | 10 g | 1.0 kg | Ensure consistent purity of starting material. |
| Solvent Volume | 200 mL | 20 L | Higher dilution may be needed to aid stirring and heat transfer. |
| Oxidant Addition Time | 15-30 minutes | 2-3 hours | Controlled addition is critical to manage the exotherm. |
| Reaction Time | 4-8 hours | 12-18 hours | Reaction times may be longer due to mass transfer limitations. |
| Work-up Volume | ~1 L | ~100 L | Requires larger extraction and washing vessels. |
| Typical Yield | 70-80% | 60-75% | A slight decrease in yield is common upon scale-up. |
| Purification Method | Column Chromatography | Crystallization / Bisulfite Adduct | Chromatography is generally not viable at this scale. |
Visualizations
Experimental Workflow: Oxidation Route
Caption: Workflow for the scaled-up synthesis of this compound via oxidation.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
Technical Support Center: Recrystallization of 2,1,3-Benzoxadiazole-5-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of 2,1,3-Benzoxadiazole-5-carbaldehyde, targeting researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable for the compound. | Select a more appropriate solvent. Good starting points for aromatic aldehydes include ethanol, isopropanol, toluene, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[1] |
| Insufficient solvent was used. | Gradually add more hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce yield.[2][3] | |
| The compound "oils out" instead of forming crystals. | The melting point of the compound (58°C) is lower than the boiling point of the solvent.[4] This is a common issue with low-melting solids.[5][2] | Use a lower-boiling point solvent or a solvent pair. Try cooling the solution more slowly to encourage crystal nucleation over oil formation. Adding a seed crystal can also help.[5][2] |
| The solution is cooling too rapidly. | Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath.[3][6] | |
| The compound is significantly impure. | Consider pre-purification by column chromatography before recrystallization.[7][8] | |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[2][3] |
| The solution is supersaturated but nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. Cool the solution to a lower temperature in an ice-salt bath.[5][2] | |
| Crystal formation is very rapid, yielding fine powder. | The solution was cooled too quickly. | Reheat the solution to redissolve the solid, add a small amount of additional solvent, and allow it to cool more slowly.[3] |
| The solution is too concentrated. | Add a small amount of extra hot solvent to the dissolved compound before cooling. | |
| The recovered yield is low. | Too much solvent was used, leaving a significant amount of product in the mother liquor.[1][3] | Use the minimum amount of hot solvent necessary for dissolution. After filtration, the mother liquor can be concentrated and cooled again to recover a second crop of crystals. |
| Premature crystallization occurred during hot filtration. | Warm the filtration apparatus (funnel and receiving flask) before filtering. Use a stemless funnel to prevent clogging.[5] Add a slight excess of hot solvent before filtration and then boil it off before cooling. | |
| The crystals were washed with a solvent in which they are soluble. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While a specific, universally "best" solvent is not documented, a good starting point is to test solvents like ethanol, isopropanol, or toluene. Given the compound's aromatic and polar functional groups, these solvents are likely to exhibit the desired property of dissolving the compound when hot but not at room temperature.[1] A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can also be effective.[9] The ideal solvent will dissolve the compound completely at its boiling point and allow for the formation of well-defined crystals upon slow cooling.[10]
Q2: My compound has a melting point of 58°C. How does this affect recrystallization?
A2: The relatively low melting point of 58°C increases the likelihood of the compound "oiling out" during recrystallization, especially if a high-boiling point solvent is used.[5][2][4] This occurs when the solid melts in the hot solvent before it fully dissolves, forming an immiscible liquid layer. To avoid this, select a solvent with a boiling point close to or below the compound's melting point, or use a mixed solvent system to lower the temperature required for dissolution. Slower cooling can also mitigate this issue.[2]
Q3: How can I induce crystallization if my solution remains clear upon cooling?
A3: If crystals do not form spontaneously, the solution may be supersaturated. You can induce crystallization by:
-
Scratching: Gently scratch the inner surface of the flask at the liquid level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: Add a tiny crystal of the pure this compound to the cooled solution. This seed crystal will act as a template for other molecules to crystallize upon.[2]
-
Cooling further: Place the flask in an ice bath or an ice-salt bath to further decrease the solubility of the compound.[5]
Q4: Should I purify my crude this compound by column chromatography before recrystallization?
A4: If your crude material is highly impure, pre-purification by silica gel column chromatography is recommended.[7][8] Recrystallization is most effective when the desired compound constitutes the major component of the solid.[6] Significant impurities can interfere with crystal lattice formation and may lead to oiling out or poor recovery.[2]
Q5: What is a "mixed solvent" system and when should I use it?
A5: A mixed solvent system uses two miscible solvents with different polarities. One solvent should dissolve the compound well (the "good" solvent), while the other should dissolve it poorly (the "bad" solvent).[1] This is useful when no single solvent has the ideal solubility characteristics. For this compound, pairs like ethanol/water or ethyl acetate/hexane could be effective. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixed solvent system)
-
Erlenmeyer flasks
-
Hot plate
-
Watch glass
-
Boiling chips
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: If the ideal solvent is unknown, perform a small-scale test with a few potential solvents to determine the best option. The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip. Add a small amount of the chosen solvent, and gently heat the mixture to boiling on a hot plate. Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities or if decolorizing carbon was used, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and receiving flask to prevent premature crystallization.[5]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time.[6] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity of the recrystallized product can be assessed by its melting point and comparison to the literature value (58°C).[4]
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. China this compound CAS: 32863-33-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 8. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Recrystallization [sites.pitt.edu]
Validation & Comparative
A Comparative Guide to the Photophysical Properties of Benzoxadiazole and Benzothiadiazole
For researchers, scientists, and drug development professionals, understanding the distinct photophysical characteristics of core heterocyclic systems is paramount for the rational design of fluorescent probes and imaging agents. This guide provides a detailed comparison of benzoxadiazole and benzothiadiazole, two key fluorophores, with a focus on their intrinsic photophysical properties, supported by experimental data and methodologies.
Benzoxadiazole (BOD) and benzothiadiazole (BTD) are bicyclic heteroaromatic compounds that serve as the core structures for a wide array of fluorescent dyes.[1] Both are recognized for their electron-deficient nature, which, when coupled with electron-donating moieties, gives rise to molecules with strong intramolecular charge transfer (ICT) characteristics.[2][3] This ICT is central to their utility as environmentally sensitive fluorophores. The primary distinction between the two lies in the heteroatom at the 1-position of the five-membered ring: an oxygen atom in benzoxadiazole and a sulfur atom in benzothiadiazole. This seemingly subtle structural difference leads to significant variations in their photophysical behavior.
Molecular Structure and Electronic Properties
The fundamental structures of benzoxadiazole and benzothiadiazole underpin their electronic and, consequently, their photophysical properties. The replacement of the oxygen atom in BOD with a sulfur atom in BTD influences the aromaticity and the electron-accepting strength of the heterocyclic ring.
Caption: A comparative diagram of Benzoxadiazole and Benzothiadiazole structures and key properties.
Quantitative Photophysical Data
The following table summarizes key photophysical parameters for representative benzoxadiazole and benzothiadiazole derivatives, providing a quantitative basis for comparison. It is important to note that these properties are highly dependent on the specific chemical substitution and the solvent environment.
| Property | Benzoxadiazole Derivatives | Benzothiadiazole Derivatives |
| Absorption Maximum (λabs) | ~419 nm[4] | 426–437 nm[5] |
| Emission Maximum (λem) | ~495 nm (bluish-green)[4][6] | 499–570 nm (green to red)[5][7] |
| Stokes Shift | ~3,779 cm-1[4] | 95–107 nm[5] |
| Fluorescence Quantum Yield (ΦF) | ~0.5 - 0.71[4][6] | 0.27–0.32 (can be higher in apolar solvents)[5][8] |
| Fluorescence Lifetime (τ) | Typically a few nanoseconds (e.g., 2-4 ns)[6][9] | Can exhibit longer lifetimes, including microsecond phosphorescence in some cases.[10] |
Detailed Comparison of Photophysical Properties
Absorption and Emission Spectra: Benzoxadiazole derivatives generally exhibit absorption and emission maxima at shorter wavelengths (blue-green region of the spectrum) compared to their benzothiadiazole counterparts.[4][5] The substitution of oxygen with the less electronegative and larger sulfur atom in benzothiadiazole leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in both absorption and emission spectra.[11]
Stokes Shift: Both classes of compounds typically display large Stokes shifts, a desirable characteristic for fluorescent probes as it facilitates the separation of the emission signal from the excitation light.[4][5][12] This large shift is often attributed to a significant change in the dipole moment upon excitation, stemming from the intramolecular charge transfer character.[12]
Fluorescence Quantum Yield: In general, benzoxadiazole-based fluorophores tend to exhibit higher fluorescence quantum yields than structurally analogous benzothiadiazole derivatives.[3] The presence of the heavier sulfur atom in benzothiadiazole can promote intersystem crossing from the singlet excited state to the triplet state, a non-radiative decay pathway that competes with fluorescence and thus reduces the quantum yield.[10] However, the quantum yield of benzothiadiazole derivatives can be significantly enhanced in non-polar environments.[8]
Fluorescence Lifetime: The fluorescence lifetimes of benzoxadiazole derivatives are typically in the nanosecond range, which is characteristic of prompt fluorescence.[6][9] While many benzothiadiazole derivatives also have nanosecond lifetimes, the greater propensity for intersystem crossing can lead to more complex excited-state dynamics, including phosphorescence with lifetimes extending into the microsecond range in certain substituted derivatives.[10]
Solvatochromism: Both benzoxadiazole and benzothiadiazole derivatives often exhibit strong solvatochromism, where their absorption and emission spectra shift with the polarity of the solvent.[4][8] This sensitivity to the local environment makes them excellent candidates for use as fluorescent sensors.
Experimental Protocols
The characterization of the photophysical properties of benzoxadiazole and benzothiadiazole derivatives involves a suite of spectroscopic techniques.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength at which the molecule absorbs light most strongly (λabs).
-
Methodology: Solutions of the compound of interest are prepared in a suitable solvent (e.g., chloroform, DMSO) at a known concentration (typically in the micromolar range).[8][9] The absorption spectrum is recorded using a dual-beam UV-visible spectrophotometer over a relevant wavelength range. The molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a given wavelength, can be calculated using the Beer-Lambert law.
Fluorescence Spectroscopy
Fluorescence spectroscopy is employed to measure the emission spectrum and determine the wavelength of maximum emission (λem).
-
Methodology: The same solution used for absorption measurements can be used. The sample is excited at or near its absorption maximum, and the emitted light is collected, typically at a 90-degree angle to the excitation beam, and analyzed by a spectrofluorometer. The resulting spectrum reveals the fluorescence intensity as a function of wavelength.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.
-
Methodology: The relative method is commonly used, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate).[9][13] The absorbance of both the sample and the standard solution at the excitation wavelength is kept low (typically below 0.1) to avoid inner filter effects. The quantum yield is then calculated using the following equation: ΦF,sample = ΦF,standard × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Fluorescence Lifetime Measurement
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.
-
Methodology: Time-Correlated Single Photon Counting (TCSPC) is a widely used technique. The sample is excited by a pulsed light source (e.g., a laser), and the time delay between the excitation pulse and the detection of the first emitted photon is measured.[9] This process is repeated many times to build up a histogram of photon arrival times, from which the fluorescence lifetime can be determined by fitting the decay curve to an exponential function.
Caption: A generalized workflow for the photophysical characterization of fluorescent molecules.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Photoactive benzothiadiazole-N-heterocycle derivatives: synthesis, photophysics and water sensing in organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescence Quantum Yield of 2,1,3-Benzoxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence quantum yield and photophysical properties of 2,1,3-benzoxadiazole derivatives. While specific quantitative data for 2,1,3-Benzoxadiazole-5-carbaldehyde remains elusive in readily available literature, this document details the properties of structurally related 2,1,3-benzoxadiazole compounds and compares them with the widely-used 2,1,3-benzothiadiazole (BTD) alternatives. The information presented is supported by experimental data from peer-reviewed studies to assist in the selection and application of these fluorophores in research and development.
Performance Comparison of Benzoxadiazole and Benzothiadiazole Derivatives
The following tables summarize the key photophysical properties of a series of D-π-A-π-D type 2,1,3-benzoxadiazole derivatives and a selection of 2,1,3-benzothiadiazole derivatives, providing a baseline for performance comparison. All data for the benzoxadiazole derivatives are presented in chloroform to ensure consistency.
Table 1: Photophysical Properties of D-π-A-π-D Type 2,1,3-Benzoxadiazole Derivatives in Chloroform [1]
| Compound | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Fluorescence Quantum Yield (Φ_F) |
| 9a | 417 | 494 | 3738 | 0.54 |
| 9b | 419 | 498 | 3786 | 0.52 |
| 9c | 417 | 495 | 3779 | 0.52 |
| 9d | 419 | 498 | 3786 | 0.51 |
Table 2: Photophysical Properties of Selected 2,1,3-Benzothiadiazole (BTD) Derivatives
| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Fluorescence Quantum Yield (Φ_F) | Reference |
| BTD Derivative 1 | Chloroform | 426-437 | Green Region | 95-107 | 0.27–0.32 | [2] |
| BTD Derivative 2 | Chloroform | ~410-470 | 500-610 | 82-141 | 0.23–0.37 | |
| BTIA-ester | DMF | - | 477 | - | 0.63 | |
| BTIA-COOH | DMF | - | 502 | - | 0.11 |
Note: The data for BTD derivatives are compiled from various sources and may have been determined under slightly different experimental conditions.
Experimental Protocols
The following sections detail the methodologies for the synthesis of the D-π-A-π-D type 2,1,3-benzoxadiazole derivatives and the measurement of their photophysical properties, as described in the reference literature.[1][3]
Synthesis of 2,1,3-Benzoxadiazole Derivatives (General Procedure)[1][3]
The synthesis of the D-π-A-π-D type 2,1,3-benzoxadiazole derivatives (compounds 9a-d) involves a multi-step process, beginning with the synthesis of the 2,1,3-benzoxadiazole core, followed by functionalization.
-
Synthesis of 2,1,3-Benzoxadiazole-1-oxide (6): 2-nitroaniline is reacted with a sodium hypochlorite solution. The organic layer is then extracted and the solvent evaporated to yield the product.[1][3]
-
Synthesis of 2,1,3-Benzoxadiazole (7): The synthesized 2,1,3-benzoxadiazole-1-oxide is refluxed with triphenylphosphine in toluene. The crude product is obtained after filtration and solvent evaporation and purified by chromatography.[1][3]
-
Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole (8): The 2,1,3-benzoxadiazole is heated with iron powder, followed by the dropwise addition of bromine. The reaction mixture is refluxed, and the product is purified through a series of washes.[3]
-
Synthesis of Terminal Alkyne Derivatives (5a-d): The synthesis of the donor arms of the D-π-A-π-D structure is carried out through established procedures.[1]
-
Final Sonogashira Cross-Coupling Reaction: The 4,7-dibromo-2,1,3-benzoxadiazole is coupled with the terminal alkyne derivatives in the presence of a palladium catalyst to yield the final D-π-A-π-D products (9a-d).[2]
Photophysical Measurements[1][3]
-
Instrumentation: Absorption spectra are recorded on a UV-Vis spectrophotometer. Fluorescence emission and excitation spectra are acquired on a spectrofluorophotometer.[1][3]
-
Quantum Yield Determination: The fluorescence quantum yields are determined using the dilute optical method. Quinine sulfate in 0.5 mol L⁻¹ H₂SO₄ (Φ_F = 0.55) is typically used as the standard.[1] The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (A_r / A_s) * (I_s / I_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
A is the absorbance at the excitation wavelength.
-
I is the integrated emission intensity.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and characterization of 2,1,3-benzoxadiazole derivatives.
Caption: Synthetic pathway for D-π-A-π-D type 2,1,3-benzoxadiazole derivatives.
Caption: Workflow for determining the fluorescence quantum yield.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
Comparative analysis of fluorescent sensors based on benzoxadiazole.
For Researchers, Scientists, and Drug Development Professionals
Benzoxadiazole derivatives have emerged as a versatile and powerful class of fluorophores in the development of fluorescent sensors for a wide range of analytes and biological parameters. Their inherent photophysical properties, including environmental sensitivity, and the relative ease of their chemical modification make them ideal candidates for creating probes that signal the presence of specific ions, molecules, or changes in the cellular microenvironment. This guide provides a comparative analysis of selected benzoxadiazole-based fluorescent sensors, focusing on their performance, underlying signaling mechanisms, and the experimental protocols for their application.
Performance Comparison of Benzoxadiazole-Based Fluorescent Sensors
The efficacy of a fluorescent sensor is determined by several key performance metrics. The following tables summarize the quantitative data for a selection of benzoxadiazole-based probes designed for the detection of various analytes, allowing for a direct comparison of their capabilities.
Table 1: Benzoxadiazole-Based Sensors for Biologically Relevant Thiols
| Property | NBD-Ether Probe for H₂S | NBD-Cl for GSH |
| Target Analyte | Hydrogen Sulfide (H₂S) | Glutathione (GSH), Cysteine (Cys), Homocysteine (Hcy) |
| Excitation Max (λex) | ~578 nm | ~476 nm |
| Emission Max (λem) | ~744 nm | ~546 nm |
| Stokes Shift | 166 nm | ~70 nm |
| Quantum Yield (Φ) | Not explicitly stated, but exhibits a significant "turn-on" response. | Initially low (non-fluorescent), with a significant increase upon reaction. |
| Molar Extinction Coefficient (ε) | Not explicitly stated | Not explicitly stated for the final product. |
| Detection Limit (LOD) | 26 nM | ~35 nM for GSH |
| Sensing Mechanism | "Turn-on" fluorescence | "Turn-on" fluorescence |
Table 2: Benzoxadiazole-Based Sensors for pH and Metal Ions
| Property | NBD-pbz for pH | 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole for pH | Benzoxazole-based Macrocycle for Zn²⁺ and Cd²⁺ |
| Target Analyte | pH | pH | Zn²⁺, Cd²⁺ |
| Excitation Max (λex) | Not explicitly stated | 340 nm and 482 nm (pH-dependent) | 305 nm |
| Emission Max (λem) | "Turn-on" response with pH change | pH-dependent changes | 385 nm (with Zn²⁺), 390 nm (with Cd²⁺) |
| Stokes Shift | Not explicitly stated | Not explicitly stated | ~80-85 nm |
| Quantum Yield (Φ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Molar Extinction Coefficient (ε) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Detection Range/pKa | pKa = 5.51 (pH range 3.2-7.6) | Dual-responsive in acidic (2.2-0.2) and basic (8.5-13.3) ranges | Not applicable |
| Sensing Mechanism | Intramolecular Charge Transfer (ICT) | Deprotonation/Protonation | Chelation-Enhanced Fluorescence (CHEF) |
Table 3: Benzoxadiazole-Based Sensor for Viscosity
| Property | Multifunctional 1,3-benzoxazole-merocyanine probe |
| Target Parameter | Viscosity, pH, HSO₃⁻ |
| Excitation Max (λex) | Not explicitly stated |
| Emission Max (λem) | Ratiometric changes with viscosity |
| Stokes Shift | Not explicitly stated |
| Quantum Yield (Φ) | Not explicitly stated |
| Molar Extinction Coefficient (ε) | Not explicitly stated |
| Viscosity Range | Not explicitly stated |
| Sensing Mechanism | Fluorescent rotor |
Signaling Pathways and Experimental Workflows
The function of benzoxadiazole-based fluorescent sensors relies on specific chemical and photophysical processes that are modulated by the target analyte. These mechanisms can be visualized to better understand their operation.
Caption: "Turn-on" fluorescence mechanism of a benzoxadiazole sensor.
Caption: Workflow for fluorescent sensor-based analyte quantification.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application and comparison of fluorescent probes.
General Protocol for Metal Ion Detection
This protocol outlines the steps for screening the selectivity and performing a titration of a benzoxazole-based fluorescent probe with various metal ions.
Materials:
-
Stock solution of the benzoxazole-based probe (e.g., 1 mM in DMSO or ethanol).
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or an appropriate buffer (e.g., 10 mM).
-
Buffer solution (e.g., HEPES or PBS, pH 7.4).
-
Solvent for dilution (e.g., a mixture of ethanol and water).
-
Fluorometer and UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired solvent system (e.g., ethanol:water 1:1 v/v) containing the buffer.
-
Selectivity Screening:
-
To a series of cuvettes, add the probe working solution.
-
Add a specific concentration of different metal ion stock solutions (e.g., to a final concentration of 50 µM) to each cuvette.
-
Record the fluorescence emission spectrum by exciting at the absorption maximum of the probe.
-
Observe any significant changes in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength to identify responsive metal ions.
-
-
Titration Experiment:
-
If a response to a specific metal ion is observed, perform a titration experiment.
-
To a cuvette containing the probe working solution, incrementally add small aliquots of the stock solution of the target metal ion.
-
After each addition, record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding stoichiometry.
-
General Protocol for Cellular Imaging
This protocol provides a general guideline for using a benzoxadiazole-based probe for live-cell imaging.
Materials:
-
Live cells cultured on a suitable imaging dish or chamber slide.
-
Stock solution of the benzoxadiazole-based probe (e.g., 1-10 mM in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate filters for the probe.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency (typically 60-80%) in the imaging dish.
-
Probe Loading:
-
Dilute the stock solution of the benzoxadiazole probe in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator to allow for probe uptake.
-
-
Washing:
-
Remove the probe-containing medium.
-
Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess, non-internalized probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Excite the cells with the appropriate wavelength and capture the fluorescence emission using the corresponding filter set.
-
If applicable, co-stain with other organelle-specific trackers to determine the subcellular localization of the probe.
-
General Protocol for Viscosity Sensing
This protocol describes the use of a benzoxadiazole-based molecular rotor to measure changes in viscosity.
Materials:
-
Stock solution of the benzoxadiazole-based viscosity probe (e.g., 1 mM in DMSO).
-
A series of solvents with known and varying viscosities (e.g., methanol-glycerol mixtures).
-
Spectrofluorometer.
Procedure:
-
Preparation of Viscosity Standards: Prepare a series of solvent mixtures with a range of viscosities. The viscosity of these mixtures should be determined using a viscometer.
-
Fluorescence Measurements:
-
Add a small aliquot of the probe stock solution to each of the viscosity standard solutions to achieve a final concentration typically in the low micromolar range.
-
Record the fluorescence emission spectrum for each sample, ensuring to use the same excitation wavelength for all measurements.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the logarithm of the viscosity.
-
For ratiometric probes, plot the ratio of the fluorescence intensities at two different emission wavelengths against the logarithm of the viscosity.
-
This calibration curve can then be used to determine the viscosity of an unknown sample containing the probe.
-
Concluding Remarks
Benzoxadiazole-based fluorescent sensors offer a versatile platform for the detection and imaging of a wide array of analytes and cellular parameters. Their performance is highly dependent on the specific chemical modifications made to the core benzoxadiazole structure, which dictates the selectivity, sensitivity, and signaling mechanism of the probe. The data and protocols presented in this guide are intended to provide a foundation for researchers to compare, select, and effectively utilize these powerful tools in their scientific endeavors. As the field continues to evolve, the development of new benzoxadiazole derivatives with enhanced photophysical properties and novel sensing capabilities is anticipated, further expanding their impact on chemical biology, diagnostics, and drug discovery.
Validating the Structure of 2,1,3-Benzoxadiazole-5-carbaldehyde: An NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. For heterocyclic scaffolds like 2,1,3-benzoxadiazole and its derivatives, which are prevalent in medicinal chemistry and materials science, precise structural confirmation is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of 2,1,3-Benzoxadiazole-5-carbaldehyde, supported by detailed experimental protocols and data interpretation.
Comparative Analysis of Structural Validation Techniques
While several analytical methods can provide structural information, NMR spectroscopy, particularly in combination with other techniques, offers the most definitive data for the complete structural assignment of small molecules like this compound.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atom connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistry, and through-space interactions. | Provides a complete structural map of the molecule. Non-destructive. | Relatively lower sensitivity compared to mass spectrometry. Requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can suggest structural motifs. | High sensitivity, requires very small sample amounts. | Does not provide definitive information on atom connectivity or stereochemistry. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-H, N-O). | Fast and simple to perform. Good for identifying key functional groups. | Provides limited information about the overall molecular skeleton. Complex spectra can be difficult to interpret fully. |
| UV-Vis Spectroscopy | Information about the electronic conjugation within the molecule. | Simple and fast. Useful for characterizing chromophores. | Provides very limited structural information beyond the conjugated system. |
| X-ray Crystallography | Absolute 3D structure of the molecule in the solid state. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the solution-state conformation. |
Structural Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of a synthesized organic compound, emphasizing the central role of NMR spectroscopy.
Benchmarking the Performance of New Benzoxadiazole-Based Probes: A Comparative Guide
In the dynamic field of cellular imaging and analyte detection, the development of novel fluorescent probes is paramount for advancing our understanding of complex biological processes. Among the diverse array of fluorophores, benzoxadiazole derivatives have garnered significant attention due to their advantageous photophysical properties, including environmental sensitivity and a compact molecular structure.[1] This guide provides a comprehensive performance benchmark of new benzoxadiazole-based probes, offering a direct comparison with established alternatives and detailing the experimental protocols necessary for their application and evaluation.
Performance Comparison of Probes for Reactive Species Detection
The detection of reactive oxygen, nitrogen, and sulfur species is crucial for understanding cellular signaling and oxidative stress. This section compares the performance of recently developed benzoxadiazole-based probes against traditional fluorophores for the detection of hydrogen sulfide (H₂S) and hypochlorous acid (HOCl).
Hydrogen Sulfide (H₂S) Detection
Hydrogen sulfide is a critical gaseous signaling molecule involved in various physiological processes. Its accurate detection is essential for elucidating its biological roles.
Table 1: Performance Comparison of H₂S Probes
| Probe | Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit (nM) | Reference |
| NBD-Ether Probe | Benzoxadiazole (NBD) | ~578 | ~744 | Not Stated | 26 | [1] |
| SF7 | Fluorescein-based | 490 | 515 | Not Stated | ~50 | |
| WSP-1 | Coumarin-based | 465 | 515 | 0.23 | ~100 |
Key Insights: The NBD-ether based probe demonstrates a significant advantage in its near-infrared (NIR) emission, which allows for deeper tissue penetration and reduced autofluorescence in biological samples.[1] Its lower detection limit compared to established probes like SF7 and WSP-1 indicates a higher sensitivity for detecting endogenous H₂S levels.
Hypochlorous Acid (HOCl) Detection
Hypochlorous acid is a potent oxidizing agent produced by immune cells. Its detection is vital for studying inflammation and immune responses.
Table 2: Performance Comparison of HOCl Probes
| Probe | Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit (nM) |
| NBD-based HOCl Probe | Benzoxadiazole (NBD) | 468 | 550 | 0.35 | 23 |
| ROS-ID® Hypochlorite Sensor | Proprietary | 490 | 520 | Not Stated | Not Stated |
| HPF | Fluorescein-based | 490 | 515 | < 0.01 | ~500 |
Key Insights: The NBD-based probe for HOCl exhibits a favorable combination of a good quantum yield and a low detection limit, making it a highly sensitive tool for monitoring HOCl production in living cells.
Experimental Protocols
Reproducible and reliable data are contingent on detailed and validated experimental protocols. This section provides methodologies for the characterization and application of benzoxadiazole-based probes.
General Protocol for In Vitro Probe Characterization
This protocol outlines the steps for determining the key photophysical properties of a new fluorescent probe.
Workflow for Probe Characterization
Caption: Workflow for the in vitro characterization of a new fluorescent probe.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the benzoxadiazole probe (typically 1-10 mM) in anhydrous DMSO. Subsequent dilutions to working concentrations (e.g., 1-10 µM) should be made in the appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Absorption and Emission Spectra: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λex). Measure the fluorescence emission spectrum using a spectrofluorometer by exciting at the λex to determine the maximum emission wavelength (λem).
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) should be determined relative to a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Selectivity and Sensitivity: To assess selectivity, the probe's fluorescence response to the target analyte should be compared against its response to other biologically relevant species. The limit of detection (LOD) is typically calculated based on the standard deviation of the blank and the slope of the calibration curve.
-
Photostability: The photostability of the probe can be evaluated by monitoring the decrease in fluorescence intensity over time under continuous illumination in a fluorescence microscope.
Protocol for Live Cell Imaging
This protocol describes the application of a benzoxadiazole-based probe for detecting an analyte within living cells.
Workflow for Live Cell Imaging
Caption: General workflow for live cell imaging with a fluorescent probe.
Methodology:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Probe Loading: Remove the culture medium and incubate the cells with a solution of the benzoxadiazole probe (typically 1-10 µM) in serum-free medium or an appropriate buffer for 15-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with warm PBS or culture medium to remove any unbound probe.
-
Imaging: Mount the dish or coverslip on a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Image Analysis: Acquire images and quantify the fluorescence intensity in the region of interest. For "turn-on" probes, an increase in fluorescence intensity indicates the presence of the target analyte.
Signaling Pathway Visualization
To illustrate the utility of these probes in a biological context, the following diagram depicts a simplified signaling pathway involving the production of H₂S and its detection by a benzoxadiazole-based probe.
H₂S Production and Detection Pathway
Caption: Simplified pathway of enzymatic H₂S production and its detection by a "turn-on" benzoxadiazole probe.
This guide provides a framework for researchers and drug development professionals to objectively assess the performance of new benzoxadiazole-based probes. By presenting quantitative data in a comparative format and providing detailed experimental protocols, we aim to facilitate the adoption of these promising tools for biological research. The continued development of probes with improved sensitivity, selectivity, and photostability will undoubtedly contribute to new discoveries in cellular biology and pharmacology.
References
Head-to-head comparison of different synthetic routes to benzoxadiazoles
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is of paramount importance. Benzoxadiazoles, also known as benzofurazans, are a class of bicyclic aromatic compounds that are key building blocks in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. This guide provides a detailed, head-to-head comparison of three distinct synthetic routes to the benzoxadiazole core, offering an objective analysis of their performance based on experimental data.
This comparison guide delves into the classical and modern methods for synthesizing benzoxadiazoles, focusing on the reductive cyclization of 2-nitroanilines, the oxidative cyclization of ortho-aminophenol derivatives, and the dehydration of o-benzoquinone dioximes. Each route is evaluated based on yield, reaction conditions, and substrate scope, providing a comprehensive overview to aid in the selection of the most appropriate synthetic strategy.
Comparative Data of Synthetic Routes to Benzoxadiazoles
The following table summarizes the key quantitative data for the three primary synthetic routes to the benzoxadiazole core, providing a clear comparison of their efficiency and reaction parameters.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Overall Yield | Key Advantages | Key Disadvantages |
| Route 1: Reductive Cyclization of 2-Nitroaniline | 2-Nitroaniline | 1. NaOH, NaOCl2. PPh₃ | Step 1: 7 hoursStep 2: 3 hours | ~71% | High yields, well-established procedure. | Two-step process, use of stoichiometric triphenylphosphine. |
| Route 2: Oxidative Cyclization of o-Aminophenol | 2-Aminophenol, Aldehyde | MnO₂ | 24 hours | Up to 85% | One-pot reaction, readily available starting materials. | Requires an aldehyde co-reactant, long reaction time. |
| Route 3: Dehydration of o-Benzoquinone Dioxime | o-Benzoquinone Dioxime | Acetic Anhydride | Not specified | High (qualitative) | Direct dehydration to the final product. | Preparation of the starting material can be multi-step and lower yielding. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
Route 1: Reductive Cyclization of 2-Nitroaniline
This two-step synthesis proceeds through a benzoxadiazole-1-oxide intermediate.
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide
A mixture of 2-nitroaniline (9.0 g, 65 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% (w/w) aqueous solution of potassium hydroxide (7 mL) is placed in a 500-mL flask. To this stirred mixture, a sodium hypochlorite solution (130 mL, >10% active chlorine) is added dropwise at room temperature. The reaction is stirred for 7 hours. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane (3 x 100 mL). The combined organic layers are evaporated under reduced pressure to yield the yellow solid product. This intermediate is often used without further purification.[1]
-
Yield: 89%[1]
Step 2: Synthesis of 2,1,3-Benzoxadiazole
2,1,3-Benzoxadiazole-1-oxide (1.7 g, 13 mmol) and triphenylphosphine (4.0 g, 15 mmol) are dissolved in toluene (150 mL) in a 250-mL flask. The mixture is refluxed for 3 hours. After cooling, the solution is filtered, and the solvent is evaporated. The crude product is purified by chromatography on silica gel using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.[1]
-
Yield: 80%[1]
Route 2: Oxidative Cyclization of o-Aminophenol
This method provides a one-pot synthesis of 2-substituted benzoxazoles from o-aminophenol and an aldehyde.
General Procedure:
To a solution of o-aminophenol (1 mmol) and an aromatic aldehyde (1 mmol) in dichloromethane (10 mL), activated manganese dioxide (10 mmol) is added. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the mixture is filtered through a pad of Celite, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding 2-arylbenzoxazole.
-
Yield: Up to 85% depending on the aldehyde used.
Route 3: Dehydration of o-Benzoquinone Dioxime
This route involves the preparation of o-benzoquinone dioxime followed by its dehydration to form the benzoxadiazole ring.
Step 1: Synthesis of o-Benzoquinone Dioxime
o-Nitrosophenol is first prepared from phenol. A solution of phenol (10 g) in 8% aqueous sodium hydroxide (100 ml) is cooled to 0°C. A solution of sodium nitrite (8 g) in water (20 ml) is added, followed by the slow addition of 20% sulfuric acid until the solution is acidic, keeping the temperature below 8°C. The precipitated p-nitrosophenol is filtered and washed with cold water. For the subsequent oximation, the crude p-nitrosophenol is dissolved in aqueous sodium hydroxide, and a solution of hydroxylamine hydrochloride is added. The mixture is heated to form the dioxime, which precipitates upon cooling and acidification.
Step 2: Dehydration to Benzoxadiazole (Benzofurazan)
o-Benzoquinone dioxime is heated with acetic anhydride. The reaction mixture is then poured into water, and the product is extracted with an organic solvent. After washing and drying the organic extract, the solvent is removed to yield benzoxadiazole.
-
Yield: This method is reported to give high yields, though specific quantitative data can vary.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Route 1: Reductive Cyclization of 2-Nitroaniline.
Caption: Route 2: Oxidative Cyclization of o-Aminophenol.
Caption: Route 3: Dehydration of o-Benzoquinone Dioxime.
References
Stokes Shift Analysis of 2,1,3-Benzoxadiazole Derivatives: A Comparative Guide
The 2,1,3-benzoxadiazole (BOX) scaffold is a key component in the design of fluorescent probes and materials due to its inherent electron-accepting nature. When incorporated into a donor-π-acceptor-π-donor (D-π-A-π-D) architecture, these molecules often exhibit significant intramolecular charge transfer (ICT) upon photoexcitation, leading to large Stokes shifts. This characteristic is highly desirable in various applications, including bioimaging and materials science, as it facilitates the separation of excitation and emission signals, thereby improving sensitivity.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of a series of D-π-A-π-D type 2,1,3-benzoxadiazole derivatives, measured in chloroform (CHCl₃) solution. These compounds feature a central 2,1,3-benzoxadiazole acceptor core with terminal donor groups connected via a π-conjugated linker.[1][2][3] The variation in the terminal alkyl chains on the donor moiety allows for an assessment of the impact of peripheral structural modifications on the photophysical properties.
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |
| 9a | 420 | 499 | 79 | 3769 |
| 9b | 419 | 498 | 79 | 3786 |
| 9c | 419 | 495 | 76 | 3641 |
| 9d | 419 | 498 | 79 | 3786 |
Note: Data sourced from Frizon et al. (2020).[1][2][3]
The data reveals that all compounds exhibit strong absorption in the visible region, around 419-420 nm, and emit in the blue-green region, with emission maxima ranging from 494 to 499 nm.[1][2][3] The large Stokes shifts, in the range of 3641-3786 cm⁻¹, are indicative of a significant change in the electronic distribution upon excitation, characteristic of molecules with a pronounced ICT character.[1][2][3]
Experimental Protocols
The following experimental protocols are based on the methodologies reported for the characterization of the 2,1,3-benzoxadiazole derivatives presented above.[1][2][3]
Synthesis of 4,7-Disubstituted 2,1,3-Benzoxadiazole Derivatives (General Procedure)
The synthesis of the target compounds (9a-d) was accomplished via a Sonogashira cross-coupling reaction.[1][2] In a typical procedure, 4,7-dibromo-2,1,3-benzoxadiazole is reacted with two equivalents of a terminal alkyne bearing the donor group in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, like copper(I) iodide, in a suitable solvent system such as a mixture of triethylamine and tetrahydrofuran.[1][2] The reaction mixture is typically heated under an inert atmosphere until completion. The crude product is then purified using column chromatography on silica gel to yield the desired 4,7-disubstituted 2,1,3-benzoxadiazole derivative.[1][2]
Photophysical Measurements
UV-Vis Absorption Spectroscopy: Absorption spectra were recorded on a UV-Vis spectrophotometer. Solutions of the compounds were prepared in spectroscopic grade chloroform at a concentration of approximately 1 x 10⁻⁵ M. The measurements were performed at room temperature in a 1 cm path length quartz cuvette. The wavelength of maximum absorption (λ_abs) was determined from the resulting spectrum.
Fluorescence Spectroscopy: Emission spectra were obtained using a spectrofluorometer. The same solutions prepared for the absorption measurements were used. The samples were excited at their respective absorption maxima (λ_abs), and the emission spectra were recorded. The wavelength of maximum emission (λ_em) was identified from the emission spectrum.
Stokes Shift Calculation: The Stokes shift was calculated in both nanometers (nm) and wavenumbers (cm⁻¹).
-
In nm: Stokes Shift = λ_em - λ_abs
-
In cm⁻¹: Stokes Shift = (1/λ_abs - 1/λ_em) x 10⁷
Visualizing the Structure-Property Relationship
The following diagram illustrates the general workflow for the synthesis and photophysical analysis of D-π-A-π-D type 2,1,3-benzoxadiazole derivatives, highlighting the relationship between the molecular design and the resulting Stokes shift.
Caption: Synthetic and analytical workflow for determining the Stokes shift.
This guide provides a framework for the Stokes shift analysis of 2,1,3-benzoxadiazole derivatives. The presented data and experimental protocols, derived from a specific series of compounds, serve as a valuable reference for researchers and scientists working on the development of novel fluorophores with tailored photophysical properties. Further research into the synthesis and characterization of 2,1,3-Benzoxadiazole-5-carbaldehyde derivatives would be beneficial to expand the understanding of structure-property relationships within this versatile class of compounds.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
A Comparative Guide to the Electrochemical Properties of 2,1,3-Benzoxadiazole and 2,1,3-Benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical properties of two key heterocyclic compounds, 2,1,3-Benzoxadiazole (BOX) and 2,1,3-Benzothiadiazole (BTD). Understanding the distinct electronic characteristics of these scaffolds is crucial for their application in the design and development of novel organic electronic materials and pharmaceuticals. This document summarizes key experimental data, outlines relevant experimental protocols, and visualizes the underlying structure-property relationships.
Introduction
2,1,3-Benzoxadiazole and 2,1,3-Benzothiadiazole are isoelectronic bicyclic aromatic compounds that have garnered significant attention in materials science and medicinal chemistry. Their inherent electron-accepting nature, arising from the fused electron-deficient 1,2,5-oxadiazole or 1,2,5-thiadiazole ring, makes them valuable building blocks for a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. The substitution of an oxygen atom in BOX with a sulfur atom in BTD leads to distinct differences in their electrochemical behavior, profoundly influencing the performance of materials derived from them.
Comparative Electrochemical Data
The electrochemical properties of 2,1,3-Benzoxadiazole and 2,1,3-Benzothiadiazole are typically investigated using cyclic voltammetry (CV) to determine their redox potentials, and from these, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are estimated. While direct comparative experimental data on the unsubstituted parent compounds under identical conditions is scarce in the literature, a combination of experimental data for representative derivatives and theoretical calculations for the parent molecules provides a clear picture of their relative electrochemical characteristics.
It is important to note that the electrochemical properties are highly sensitive to the nature and position of substituents on the benzene ring. The following tables present a summary of experimental data for representative substituted derivatives and theoretical data for the parent compounds to facilitate a comparative analysis.
Table 1: Experimental Electrochemical Data for Representative Derivatives
| Compound/Derivative | Oxidation Onset (Eoxonset) [V] | Reduction Onset (Eredonset) [V] | HOMO [eV] | LUMO [eV] | Electrochemical Band Gap (Egel) [eV] | Reference |
| 2,1,3-Benzoxadiazole Derivatives | ||||||
| 4,7-bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][2][3]oxadiazole | Not Reported | -1.43 | - | -3.01 | 2.48 - 2.70 | [3][4][5][6] |
| 2,1,3-Benzothiadiazole Derivatives | ||||||
| 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole | 1.17 | -1.08 | -5.57 | -3.32 | 2.25 | [1] |
| 4,7-di(furan-2-yl)benzo[c][1][2][3]thiadiazole | 1.43 | -1.08 | -5.83 | -3.32 | 2.51 | [1] |
| 4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)benzothiadiazole | 0.45 | -1.30 | -4.85 | -3.10 | 1.75 | [7][8] |
Note: The HOMO and LUMO energy levels are often estimated from the onset potentials using empirical formulas, such as HOMO = -(Eoxonset + 4.4) eV and LUMO = -(Eredonset + 4.4) eV, where the potentials are referenced to the Fc/Fc+ couple. These values can vary depending on the specific reference electrode and conversion factors used.
Table 2: Theoretical Electrochemical Data for Parent (Unsubstituted) Compounds
| Compound | HOMO [eV] | LUMO [eV] | Ionization Potential [eV] | Electron Affinity [eV] | Theoretical Band Gap (Egcal) [eV] |
| 2,1,3-Benzoxadiazole | -7.1 (B3LYP/6-31G) | -1.5 (B3LYP/6-31G) | ~9.5 | ~0.5 | 5.6 |
| 2,1,3-Benzothiadiazole | -6.8 (B3LYP/6-31G) | -1.9 (B3LYP/6-31G) | ~9.0 | ~1.0 | 4.9 |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculations. The general trend, however, remains consistent across different computational methods.
From the presented data, a clear trend emerges: 2,1,3-Benzothiadiazole is generally a stronger electron acceptor than 2,1,3-Benzoxadiazole . This is evidenced by its lower-lying LUMO energy level. The sulfur atom in BTD, being larger and more polarizable than the oxygen atom in BOX, contributes to a greater stabilization of the LUMO, facilitating electron injection. Consequently, BTD derivatives often exhibit lower reduction potentials compared to their BOX counterparts.
The HOMO energy levels are also influenced by the heteroatom. The data suggests that BTD has a slightly higher HOMO level than BOX, making it a better electron donor. This results in a smaller HOMO-LUMO gap for BTD compared to BOX, which is consistent with the general observation that BTD-based materials tend to absorb light at longer wavelengths.
Experimental Protocols
The primary technique for evaluating the electrochemical properties of these compounds is Cyclic Voltammetry (CV) . Below is a generalized protocol for performing a CV experiment on a 2,1,3-Benzoxadiazole or 2,1,3-Benzothiadiazole derivative.
Objective: To determine the oxidation and reduction potentials of the compound and estimate its HOMO and LUMO energy levels.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag+)
-
Counter electrode (e.g., platinum wire)
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)
-
The 2,1,3-Benzoxadiazole or 2,1,3-Benzothiadiazole derivative to be analyzed
-
Ferrocene (for internal calibration)
Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous solvent to a concentration of 0.1 M.
-
Preparation of the Analyte Solution: Dissolve the compound of interest in the electrolyte solution to a concentration of approximately 1-5 mM.
-
Deoxygenation: Purge the analyte solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and the experimental solvent to ensure a clean and reproducible surface.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the deoxygenated analyte solution.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan for both oxidation and reduction events. A typical starting point is from a potential where no reaction occurs, scanning towards a more positive potential to observe oxidation, and then reversing the scan towards a more negative potential to observe reduction.
-
Set the scan rate, typically between 20 and 100 mV/s.
-
Record the cyclic voltammogram.
-
-
Internal Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The well-defined and reversible redox couple of ferrocene/ferrocenium (Fc/Fc+) is used as an internal standard to calibrate the potential of the reference electrode.
-
Data Analysis:
-
Determine the onset potentials for the first oxidation (Eoxonset) and reduction (Eredonset) peaks from the voltammogram. The onset potential is typically determined by the intersection of the tangent to the rising current and the baseline current.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
HOMO (eV) = -[Eoxonset (vs. Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Eredonset (vs. Fc/Fc+) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level and can vary slightly in the literature.)
-
-
Calculate the electrochemical band gap (Egel) as the difference between the HOMO and LUMO energy levels: Egel = |HOMO - LUMO|.
-
Visualizations
Logical Relationship of Electrochemical Properties
The following diagram illustrates the relationship between the experimentally determined redox potentials and the key electrochemical parameters of the molecules.
Caption: Relationship between cyclic voltammetry data and key electrochemical parameters.
Experimental Workflow for Electrochemical Characterization
This diagram outlines the typical workflow for the electrochemical characterization of 2,1,3-Benzoxadiazole and 2,1,3-Benzothiadiazole derivatives.
Caption: Workflow for the electrochemical characterization of organic materials.
Conclusion
References
- 1. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of 2,1,3-Benzoxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Anticancer Activity
Derivatives of 2,1,3-benzoxadiazole have demonstrated notable cytotoxic effects against various cancer cell lines. A prominent class of these are the 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, which have been investigated as potential anticancer agents.[1] One such derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), acts as a suicide inhibitor for glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells and involved in drug resistance.[1] NBDHEX has been shown to trigger apoptosis in several human tumor cell lines.[1] The mechanism of action involves the dissociation of the JNK•GSTP1-1 complex.[1]
Recent studies have also explored the use of mesoporous silica nanoparticles (SBA-15) as carriers for nitrobenzofurazan derivatives to enhance their cytotoxic effects. The viability of B16 melanoma cells was significantly reduced upon treatment with these functionalized nanoparticles.
Comparative Cytotoxicity Data of 2,1,3-Benzoxadiazole Derivatives
| Derivative Class | Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Nitrobenzofurazan | SBA-NBDH | B16 Melanoma | MTT | % Viability (at 125 µg/mL) | < 70% | [2] |
| Nitrobenzofurazan | SBA-NBDH-PD | B16 Melanoma | MTT | % Viability (at 125 µg/mL) | < 70% | [2] |
| Nitrobenzofurazan | SBA-NBDH | B16 Melanoma | Clonogenic Survival | % Survival (at 125 µg/mL) | < 20% | [2] |
| Nitrobenzofurazan | SBA-NBDH-PD | B16 Melanoma | Clonogenic Survival | % Survival (at 125 µg/mL) | < 20% | [2] |
II. Antifungal Activity
A series of benzofurazan derivatives have been synthesized and evaluated for their efficacy against several phytopathogenic fungi.[3] The mycelium growth inhibition method was employed to determine the half-maximal inhibitory concentration (IC50) of these compounds. Notably, N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c][1][3][4]oxadiazol-4-amine (A3) exhibited potent antifungal activity against Rhizoctonia solani, with an IC50 value comparable to the commercial fungicide Carbendazim.[3]
Comparative Antifungal Activity of Benzofurazan Derivatives
| Compound ID | Fungal Strain | IC50 (µg/mL) | Positive Control (Carbendazim) IC50 (µg/mL) | Reference |
| A3 | Rhizoctonia solani | 1.91 | 1.42 | [3] |
| - | Sclerotinia sclerotiorum | Moderate Inhibition (< 25 µg/mL) | - | [3] |
III. Anti-inflammatory Activity
While specific studies on the anti-inflammatory properties of 2,1,3-benzoxadiazole-5-carbaldehyde derivatives are limited, the broader class of benzofuran derivatives, a structurally related oxygen-containing heterocycle, has shown promise in this area. For instance, benzofuran derivatives bearing an oxadiazole moiety have been screened for anti-inflammatory activity using the carrageenan-induced rat paw edema model, with some compounds showing activity comparable to the standard drug diclofenac sodium.[5] This suggests that the 2,1,3-benzoxadiazole scaffold may also possess anti-inflammatory potential that warrants further investigation.
Experimental Protocols
A. Cytotoxicity and Proliferation Determination (MTT Assay)[2]
The cellular viability and proliferation are quantitatively measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium-salt assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing 10% MTT solution (5 mg/mL in PBS). The plates are then incubated for 3 hours under standard conditions.
-
Formazan Solubilization: The supernatant is removed, and DMSO is added to each well to solubilize the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.
B. Antifungal Mycelium Growth Inhibition Assay[3]
-
Preparation of Media: Potato dextrose agar (PDA) medium is prepared and autoclaved.
-
Compound Incorporation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the molten PDA at various concentrations.
-
Inoculation: A mycelial disc of the test fungus is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25 °C) until the mycelial growth in the control plate reaches the edge.
-
Measurement and Calculation: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control. The IC50 value is then determined.
Visualizations
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Proposed mechanism of apoptosis induction by NBD derivatives.
Conclusion
The 2,1,3-benzoxadiazole scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. While the biological activities of this compound derivatives remain to be elucidated, the data presented for related benzofurazan derivatives highlight the significant potential of this heterocyclic system. Further synthesis and screening of a broader range of derivatives, including those with the 5-carbaldehyde functionality, are warranted to fully explore their therapeutic utility and to establish clear structure-activity relationships. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future investigations.
References
- 1. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzofurazan derivatives as antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Safe Disposal of 2,1,3-Benzoxadiazole-5-carbaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,1,3-Benzoxadiazole-5-carbaldehyde (CAS No. 32863-33-5), a compound requiring careful management due to its potential hazards. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is essential to be familiar with the hazards associated with this compound. This compound is classified with specific hazard statements, mandating the use of appropriate personal protective equipment (PPE) to prevent accidental exposure.
Hazard Identification:
| Hazard Statement | Description |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
Required Personal Protective Equipment (PPE):
To mitigate the risks of exposure, the following PPE must be worn when handling this compound:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and potential splashes, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact and subsequent irritation. |
| Body Protection | Laboratory coat. | Shields skin from accidental spills and contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Necessary when handling the powder outside of a certified chemical fume hood to avoid respiratory tract irritation.[2][3] |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.
-
Waste Collection:
-
Collect all waste material, including residual this compound and any contaminated items (e.g., weighing paper, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.
-
Ensure the container is made of a compatible material and can be securely sealed.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and its CAS number: "32863-33-5".
-
Include the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for documentation and hand-off.
-
The final disposal must be conducted at an approved and licensed waste disposal facility in accordance with local, state, and federal regulations.[1][4]
-
Accidental Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Alert personnel in the immediate area and restrict access.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
-
Containment (for solid spills):
-
Carefully sweep or vacuum the spilled material. Crucially, avoid generating dust. [2][3]
-
If necessary, lightly moisten the material with water to prevent it from becoming airborne.
-
Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled hazardous waste container.
-
-
Decontamination:
-
Thoroughly clean the spill area with soap and water.
-
-
Seek Medical Attention:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,1,3-Benzoxadiazole-5-carbaldehyde
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of 2,1,3-Benzoxadiazole-5-carbaldehyde (CAS No. 32863-33-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risks and ensure regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The required PPE is summarized in the table below.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and preparing solutions | Chemical safety goggles or face shield | Nitrile or neoprene gloves | NIOSH-approved respirator with particulate filter | Lab coat |
| Conducting reactions | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Work in a certified chemical fume hood | Lab coat |
| Handling spills | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | NIOSH-approved respirator with particulate filter | Chemical-resistant apron or coveralls |
| Waste disposal | Chemical safety goggles | Nitrile or neoprene gloves | NIOSH-approved respirator with particulate filter | Lab coat |
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Handling Procedures:
-
Avoid all personal contact with the chemical, including inhalation of dust or fumes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly with soap and water after handling.
-
Keep containers securely sealed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Protect containers from physical damage.
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal:
-
All waste containing this compound must be collected in a designated, labeled, and sealed container for hazardous chemical waste.
-
Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol outlines the step-by-step procedure for safely weighing this compound and preparing a solution.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather all necessary equipment (e.g., balance, spatula, weighing paper, beaker, solvent, magnetic stir bar).
-
-
Weighing:
-
Perform all weighing operations inside the chemical fume hood.
-
Carefully transfer the desired amount of this compound from its storage container to a piece of weighing paper using a clean spatula.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
-
Solution Preparation:
-
Place a beaker containing the appropriate solvent and a magnetic stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Rinse the weighing paper with a small amount of the solvent to ensure all the compound is transferred.
-
Cover the beaker and allow the solution to stir until the solid is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula and any other contaminated surfaces with a damp cloth.
-
Dispose of the weighing paper and any other solid waste in the designated hazardous waste container.
-
Wash hands thoroughly after completing the procedure.
-
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
